molecular formula C18H36O3 B12099567 10-Hexadecen-1-ol, acetate, (Z)-

10-Hexadecen-1-ol, acetate, (Z)-

Cat. No.: B12099567
M. Wt: 300.5 g/mol
InChI Key: BKWAKIYRJHHRFD-NAFXZHHSSA-N
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Description

10-Hexadecen-1-ol, acetate, (Z)- is a useful research compound. Its molecular formula is C18H36O3 and its molecular weight is 300.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 10-Hexadecen-1-ol, acetate, (Z)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-Hexadecen-1-ol, acetate, (Z)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H36O3

Molecular Weight

300.5 g/mol

IUPAC Name

acetic acid;(Z)-hexadec-10-en-1-ol

InChI

InChI=1S/C16H32O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;1-2(3)4/h6-7,17H,2-5,8-16H2,1H3;1H3,(H,3,4)/b7-6-;

InChI Key

BKWAKIYRJHHRFD-NAFXZHHSSA-N

Isomeric SMILES

CCCCC/C=C\CCCCCCCCCO.CC(=O)O

Canonical SMILES

CCCCCC=CCCCCCCCCCO.CC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (Z)-10-Hexadecen-1-ol Acetate: Synthesis, Analysis, and Application in Chemical Ecology

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical overview of (Z)-10-Hexadecen-1-ol acetate, a representative member of the long-chain unsaturated acetates that function as lepidopteran sex pheromones. It is intended for researchers, chemists, and professionals in drug development and integrated pest management (IPM) who require a deep understanding of the synthesis, characterization, and practical application of these potent semiochemicals.

A Note on Chemical Identification: The topic specified is "(Z)-10-Hexadecen-1-ol acetate" with CAS number 56218-71-4. It is important to clarify that CAS 56218-71-4 is authoritatively assigned to the isomer (E)-11-Hexadecen-1-yl acetate[1]. (Z)-10-Hexadecen-1-ol acetate is a known insect pheromone component for species such as the Rowan moth (Eurhodope advenella) and the Oak olethreutid leafroller (Pseudexentera spoliana)[2]. This guide will focus on the synthesis and application of the (Z)-10 isomer, providing methodologies that are broadly applicable to this class of compounds.

Introduction: The Significance of Stereochemistry in Chemical Communication

(Z)-10-Hexadecen-1-ol acetate belongs to a class of Type I female-produced sex pheromones, which are typically C10-C18 straight-chain unsaturated compounds with an oxygenated functional group[3][4]. These molecules are the primary channels of long-range communication for mate-finding in a vast number of moth species[5][6]. The biological activity of these pheromones is exquisitely sensitive to their chemical structure, particularly the geometry of the double bond. For many species, the presence of even minor amounts of the incorrect stereoisomer (in this case, the E-isomer) can act as a behavioral antagonist, inhibiting the response of the target male insect and rendering a synthetic lure ineffective[7].

This stringent requirement for isomeric purity dictates the entire workflow for producing and utilizing this compound, from the selection of a stereoselective synthetic strategy to the rigorous analytical validation of the final product. This guide elucidates the causality behind these critical process choices.

Physicochemical Properties

A summary of the key physicochemical properties for a representative C18 mono-unsaturated acetate is presented below. These values are critical for planning purification steps (e.g., distillation) and for understanding the compound's environmental fate.

PropertyValueSource
Molecular Formula C₁₈H₃₄O₂PubChem[8]
Molecular Weight 282.46 g/mol PubChem[8]
Boiling Point ~348.7 °C at 760 mmHg (Predicted)Guidechem[9]
Density ~0.875 g/cm³ (Predicted)Guidechem[9]
LogP (Octanol/Water) ~6.8 (Predicted)PubChem[8]
Solubility Insoluble in water; Soluble in organic solvents (e.g., hexane, ether, dichloromethane)General Chemical Knowledge

Stereoselective Synthesis: Achieving High Isomeric Purity

The central challenge in synthesizing (Z)-10-Hexadecen-1-ol acetate is the stereocontrolled formation of the C10-C11 double bond with a high Z:E ratio (>95:5). The Wittig reaction, utilizing a non-stabilized ylide, is a field-proven and reliable method for achieving this outcome.

Synthetic Strategy Overview

Our approach involves a convergent synthesis where two key fragments are joined via a Wittig reaction, followed by acetylation. This strategy allows for the construction of the carbon backbone and the critical Z-alkene in a single, highly stereoselective step.

G cluster_0 Fragment A: Phosphonium Salt Synthesis cluster_1 Fragment B: Aldehyde Synthesis cluster_2 Core Reaction and Final Product A1 1-Bromononane A3 Nonyltriphenylphosphonium bromide A1->A3 Toluene, Reflux A2 Triphenylphosphine A2->A3 C1 Ylide Formation A3->C1 Strong Base (e.g., NaNH₂) B1 6-Chloro-1-hexanol B2 6-Chlorohexanal B1->B2 PCC or Swern Oxidation C2 (Z)-16-Chloro-10-hexadecene B2->C2 C1->C2 Wittig Reaction C3 (Z)-10-Hexadecen-1-ol C2->C3 Hydrolysis/Substitution C4 (Z)-10-Hexadecen-1-ol acetate C3->C4 Acetylation caption Fig 1. Convergent synthetic workflow for (Z)-10-Hexadecen-1-ol acetate.

Fig 1. Convergent synthetic workflow for (Z)-10-Hexadecen-1-ol acetate.
Detailed Experimental Protocol: Wittig Olefination Route

This protocol is designed as a self-validating system. The success of each step is confirmed by standard analytical techniques before proceeding, minimizing waste and maximizing yield.

Step 1: Synthesis of Decyltriphenylphosphonium Bromide

  • Rationale: This step prepares one of the key reagents for the Wittig reaction. Toluene is chosen as the solvent for its high boiling point, suitable for the SN2 reaction.

  • Procedure:

    • To a solution of triphenylphosphine (26.2 g, 100 mmol) in anhydrous toluene (200 mL) under a nitrogen atmosphere, add 1-bromodecane (22.1 g, 100 mmol)[10].

    • Heat the mixture to reflux for 24 hours. A white precipitate will form.

    • Cool the reaction mixture to room temperature. Collect the solid by filtration.

    • Wash the solid with cold diethyl ether (2 x 50 mL) and dry under vacuum to yield decyltriphenylphosphonium bromide.

    • Validation: Confirm product formation via ¹H NMR, observing the characteristic phosphonium salt peaks.

Step 2: Synthesis of (Z)-10-Hexadecen-1-ol

  • Rationale: This is the crucial stereochemistry-defining step. A strong, sterically unhindered base like sodium amide in liquid ammonia is used to deprotonate the phosphonium salt, forming the reactive ylide. The reaction is run at low temperature (-78 °C) to maximize Z-selectivity by favoring the kinetic cis-oxaphosphetane intermediate[11].

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a dry ice condenser and a nitrogen inlet, add sodium amide (3.9 g, 100 mmol) to liquid ammonia (approx. 200 mL) at -78 °C[12].

    • To this suspension, add decyltriphenylphosphonium bromide (48.3 g, 100 mmol) in portions with stirring. Allow the rust-colored ylide to form over 1 hour.

    • Add a solution of 6-hydroxyhexanal (11.6 g, 100 mmol) in anhydrous diethyl ether (50 mL) dropwise to the ylide solution at -78 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight as the ammonia evaporates.

    • Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude alcohol via column chromatography (silica gel, hexane:ethyl acetate gradient) to yield (Z)-10-Hexadecen-1-ol.

    • Validation: Analyze an aliquot by GC-MS to assess the Z/E ratio and purity before proceeding.

Step 3: Acetylation to (Z)-10-Hexadecen-1-ol Acetate

  • Rationale: This is a standard esterification. Acetic anhydride is used in excess with pyridine, which acts as both a base to neutralize the acetic acid byproduct and as a nucleophilic catalyst. The reaction is run at 0°C to prevent side reactions[13].

  • Procedure:

    • Dissolve (Z)-10-Hexadecen-1-ol (24.0 g, 100 mmol) in a mixture of dry pyridine (50 mL) and acetic anhydride (20 mL) at 0 °C[13].

    • Stir the mixture for 3-4 hours.

    • Pour the reaction mixture onto ice and extract with diethyl ether (3 x 100 mL).

    • Wash the combined organic extracts sequentially with water, 5% HCl solution, saturated NaHCO₃ solution, and brine.

    • Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by vacuum distillation to afford high-purity (Z)-10-Hexadecen-1-ol acetate.

    • Final Validation: The final product must be rigorously analyzed for chemical identity and isomeric purity (see Section 3).

Analytical Characterization: The Cornerstone of Efficacy

The biological activity of the pheromone is directly tied to its purity. Therefore, a multi-faceted analytical approach is mandatory to ensure the product meets the required specifications (>95% Z-isomer, >98% chemical purity).

G Start Purified Synthetic Product GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Start->GCMS Isomeric Ratio & Chemical Purity NMR Nuclear Magnetic Resonance (¹H & ¹³C NMR) Start->NMR Structural Confirmation & Z/E Geometry FTIR Fourier-Transform Infrared Spectroscopy (FTIR) Start->FTIR Functional Group ID Decision Purity & Structure Confirmed? GCMS->Decision NMR->Decision FTIR->Decision Pass Product Release for Bioassay Decision->Pass Yes Fail Repurify or Re-synthesize Decision->Fail No caption Fig 2. Analytical validation workflow for synthetic pheromones.

Fig 2. Analytical validation workflow for synthetic pheromones.
Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To determine chemical purity and, crucially, the Z/E isomeric ratio.

  • Rationale: High-resolution capillary GC columns, such as those with a cyano- or liquid crystal-based stationary phase, are essential for separating the closely-eluting Z and E isomers[14]. The mass spectrometer provides definitive identification of the parent compound and any byproducts based on their fragmentation patterns.

  • Protocol:

    • Sample Preparation: Dissolve ~1 mg of the final product in 1 mL of hexane.

    • Instrumentation: Use a GC-MS system with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)[12][15].

    • GC Conditions:

      • Injector: Splitless mode, 250 °C.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

      • Oven Program: Initial temperature of 150 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min[12].

    • MS Conditions:

      • Ionization: Electron Impact (EI) at 70 eV.

      • Scan Range: 40-400 m/z.

    • Analysis: Identify the product peak by its retention time and mass spectrum (characteristic fragments at m/z corresponding to loss of acetate, [M-60]⁺). Calculate isomeric purity by peak area integration. The mass spectrum for a similar compound, (Z)-11-hexadecen-1-yl acetate, is available in the NIST database and can be used for comparison[16].

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for confirming the structure of (Z)-10-Hexadecen-1-ol acetate.

TechniqueExpected DataInterpretationSource
¹H NMR δ ~5.3-5.4 ppm (m, 2H); δ ~4.05 ppm (t, 2H); δ ~2.04 ppm (s, 3H)Olefinic protons (C10-H, C11-H); Methylene protons adjacent to acetate (-CH₂-O); Acetate methyl protonsGeneral NMR Principles
¹³C NMR δ ~129-130 ppm; δ ~171 ppm; δ ~64 ppm; δ ~21 ppmOlefinic carbons; Acetate carbonyl carbon; Methylene carbon adjacent to acetate; Acetate methyl carbonPubChem[17]
FTIR (neat) ~3005 cm⁻¹ (weak); ~2925, 2855 cm⁻¹ (strong); ~1740 cm⁻¹ (strong); ~1235 cm⁻¹ (strong)=C-H stretch (alkene); C-H stretch (alkane); C=O stretch (ester); C-O stretch (ester)General IR Principles
MS (EI) m/z 222 ([M-CH₃COOH]⁺); m/z 43 ([CH₃CO]⁺)Molecular ion minus acetic acid; Acetyl cationNIST WebBook[16][18]

Biological Activity and Pheromone Perception

(Z)-10-Hexadecen-1-ol acetate functions by binding to specific olfactory receptors (ORs) located on the antennae of male moths[3]. This binding event initiates a signal transduction cascade that ultimately leads to a behavioral response: upwind flight towards the pheromone source[5].

The Olfactory Signaling Pathway

The perception of the pheromone is a highly specialized process occurring within the male-specific macroglomerular complex (MGC) in the insect's brain[6].

G Pheromone (Z)-10-Hexadecen-1-ol acetate in air plume Antenna Male Moth Antenna (Sensilla trichodea) Pheromone->Antenna OR Olfactory Receptor (OR) + Orco Complex Antenna->OR Binding OSN Olfactory Sensory Neuron (OSN) OR->OSN Ion Channel Opening & Depolarization AL Antennal Lobe (Brain) OSN->AL Signal Transmission MGC Macroglomerular Complex (MGC) AL->MGC Signal Processing Higher Higher Brain Centers (e.g., Mushroom Bodies) MGC->Higher Pattern Recognition Behavior Stereotyped Flight Behavior (Casting & Surging) Higher->Behavior Motor Command Initiation caption Fig 3. Simplified signaling pathway for pheromone perception in moths.

Fig 3. Simplified signaling pathway for pheromone perception in moths.

Application in Pest Management & Bioassay Validation

The ultimate test of a synthetic pheromone is its ability to elicit a predictable behavioral response in the target insect. This is validated through bioassays and subsequently exploited in IPM strategies like monitoring, mass trapping, or mating disruption[4][19].

Laboratory Bioassay: Wind Tunnel Analysis
  • Objective: To quantitatively assess the attractiveness and behavioral effects of the synthetic pheromone compared to a control.

  • Rationale: A wind tunnel provides a semi-naturalistic setting where a male moth can fly upwind along a pheromone plume. It is the gold-standard laboratory assay for confirming the biological activity of a long-range attractant[20].

  • Protocol:

    • Setup: Use a glass wind tunnel (e.g., 2m long x 0.6m wide) with charcoal-filtered air moving at a constant velocity (e.g., 0.3 m/s). Control lighting to simulate the target insect's natural period of activity (scotophase)[21].

    • Pheromone Source: Apply a known quantity (e.g., 10 µg) of the synthetic (Z)-10-Hexadecen-1-ol acetate in hexane to a filter paper substrate. Use a hexane-only substrate as a negative control.

    • Insect Preparation: Use 3- to 5-day-old virgin male moths, which are typically at their peak responsiveness[21]. Acclimatize them in the tunnel for at least 30 minutes before the trial.

    • Assay: Place the pheromone source at the upwind end of the tunnel. Release a single male moth at the downwind end.

    • Data Collection: Record a sequence of behaviors for each moth over a set period (e.g., 3 minutes):

      • Time to activation (wing fanning).

      • Take-off (initiation of flight).

      • Upwind flight (oriented flight towards the source).

      • Source contact.

    • Analysis: Compare the percentage of males completing each behavioral step for the pheromone treatment versus the control using appropriate statistical tests (e.g., Chi-squared or Fisher's exact test). A successful synthesis will show a statistically significant increase in all behaviors compared to the control.

Field Application

The validated pheromone is incorporated into lures for use in traps. These traps can be used for:

  • Monitoring: Determining the presence and population density of a pest to time insecticide applications more effectively, reducing overall pesticide use[19].

  • Mass Trapping: Deploying a high density of traps to remove a significant portion of the male population, thereby reducing mating success.

  • Mating Disruption: Permeating the atmosphere with a high concentration of the pheromone. This confuses males and prevents them from locating females, effectively disrupting reproduction[3].

Safety and Handling

While insect pheromones generally have low mammalian toxicity, standard laboratory safety practices are required. The compound is an organic acetate and should be handled with care.

  • Handling: Wear personal protective equipment, including safety goggles, gloves, and a lab coat. Ensure adequate ventilation. Avoid ingestion, inhalation, and contact with skin or eyes[1][22].

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from heat and strong oxidizing agents[22].

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations[22].

Conclusion

(Z)-10-Hexadecen-1-ol acetate serves as an excellent model for understanding the rigorous scientific and technical demands of working with insect sex pheromones. Its successful application hinges on a deep appreciation for the role of stereochemistry in biological signaling. From the choice of a highly stereoselective synthesis to the multi-pronged analytical validation and behavioral bioassays, each step in the workflow is a critical link in a chain that leads to a potent and reliable tool for modern, sustainable pest management. The principles and protocols outlined in this guide provide a robust framework for researchers and professionals aiming to harness the power of chemical communication.

References

  • Yew, J. Y., & Chung, H. (2015). Analytical methods for pheromone discovery and characterization. ResearchGate. Retrieved from [Link]

  • Tumlinson, J. H., Heath, R. R., & Teal, P. E. A. (1982). Analysis of Chemical Communications Systems of Lepidoptera. In Insect Pheromone Technology: Chemistry and Applications. ACS Symposium Series. Retrieved from [Link]

  • Shorey, H. H., Gaston, L. K., & Fukuto, T. R. (1964). Sex Pheromones of Noctuid Moths. I. A Quantitative Bioassay for the Sex Pheromone of Trichoplusia ni. Journal of Economic Entomology. Retrieved from [Link]

  • Gavriș, I., Bodoki, E., & Oprean, R. (2016). Analysis of perfumes with synthetic human pheromones by gas chromatography-mass spectrometry. Farmacia Journal. Retrieved from [Link]

  • Knight, A. L., & Flexner, L. (1993). Comparison of Pheromone Trap Bioassays for Monitoring Insecticide Resistance of Phyllonorycter elmaella (Lepidoptera: Gracillariidae). Journal of Economic Entomology. Retrieved from [Link]

  • Khasimuddin, S. (1984). Quantitative bioassays for sex pheromone analysis in Spodoptera exempta (Wlk.) (Lepidoptera, Noctuidae), and laboratory evidence of cross-attraction among three species. International Journal of Tropical Insect Science. Retrieved from [Link]

  • Ghosh, S., et al. (2024). Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry. STAR Protocols. Retrieved from [Link]

  • Men, X. Y., et al. (2009). Use of Sex Pheromone for Control of Spodoptera litura (Lepidoptera: Noctuidae). Journal of the Entomological Research Society. Retrieved from [Link]

  • Zhang, A., et al. (2012). Identification and Field Bioassay of the Sex Pheromone of Trichophysetis cretacea (Lepidoptera: Crambidae). Journal of Economic Entomology. Retrieved from [Link]

  • Linn, C. E., & Roelofs, W. L. (1989). Techniques for Behavioral Bioassays. ResearchGate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Z,Z-11,13-Hexadecadien-1-ol acetate. Retrieved from [Link]

  • Baker, T. C. (1989). Sex pheromone communication in the Lepidoptera: New research progress. Entomological Society of America. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Z,Z-10,12-Hexadecadien-1-ol acetate. PubChem Compound Database. Retrieved from [Link]

  • Dhivya, R., & Manimegalai, S. (2017). Pheromones in lepidopteran insects: Types, production, reception and its application. Journal of Pharmacognosy and Phytochemistry. Retrieved from [Link]

  • Li, G., et al. (2024). A ghost moth olfactory prototype of the lepidopteran sex communication. National Science Review. Retrieved from [Link]

  • Reddy, G. V. P. (2021). Insect Sex Pheromone. Encyclopedia MDPI. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Process For The Preparation Of (E) 11 Hexadecen 1 Ol (I). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Z-9-Hexadecen-1-ol acetate. Retrieved from [Link]

  • Pherobank. (n.d.). Insect Pheromones and Intermediates. Retrieved from [Link]

  • Khan, Z. R., et al. (2008). Role of Semiochemicals in Integrated Pest Management. Slunik. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Z-9-Hexadecen-1-ol acetate. PubChem Compound Database. Retrieved from [Link]

  • BedoukianBio. (n.d.). BedoukianBio Now Offers a Pheromone to Help Protect Coniferous Trees. Retrieved from [Link]

  • Becker, D., et al. (1991). Stereoselective synthesis of (Z)-13-hexadecen-11-yn-1-yl acetate, the major component of the sex pheromone of the pine processionary moth (Thaumetopoea pityocampa). Academia.edu. Retrieved from [Link]

  • NSJ Prayoglife. (n.d.). 10Z-Hexadecen-1-ol, > 90%. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Z-9-Hexadecen-1-ol acetate. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 11-Hexadecen-1-ol, acetate, (Z)-. NIST Chemistry WebBook. Retrieved from [Link]

  • NSJ Prayoglife. (n.d.). (Z)-11-hexadecen-1-ol-acetate. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Hexadecan-1-ol. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of (Z)-11-hexadecenyl acetate. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Hexadecan-1-ol. Retrieved from [Link]

  • Wang, D., et al. (2018). Synthesis of 1,10-decanediol diacetate and 1-decanol acetate from furfural. Green Chemistry. Retrieved from [Link]

Sources

Technical Monograph: (Z)-10-Hexadecenyl Acetate (Z10-16:Ac)

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Chemical Synthesis, Biosynthesis, and Analytical Characterization

Executive Summary

(Z)-10-Hexadecenyl acetate (Z10-16:Ac) is a specialized mono-unsaturated fatty acid derivative utilized as a sex pheromone component by various Lepidopteran species, notably within the Pyralidae and Tortricidae families (e.g., Eurhodope advenella, Notocelia uddmanniana).[1] Unlike the ubiquitous (Z)-11-hexadecenyl acetate (Z11-16:Ac), the Z10 isomer represents a distinct biosynthetic lineage requiring specific


-desaturase activity. This guide outlines the critical parameters for its stereoselective synthesis, purification from geometric isomers, and application in Integrated Pest Management (IPM).

Chemical Identity & Structural Analysis[2]

The biological activity of Z10-16:Ac is strictly governed by its olefinic geometry. Contamination with the (E)-isomer or positional isomers (e.g., Z11-16:Ac) can significantly reduce behavioral responses in target species due to antagonistic receptor binding.

Physicochemical Profile
ParameterSpecification
IUPAC Name (Z)-10-Hexadecenyl acetate
Common Notation Z10-16:Ac
CAS Registry Number 56218-72-9
Molecular Formula C

H

O

Molecular Weight 282.46 g/mol
Boiling Point ~330°C (Predicted) / 140-145°C @ 0.5 mmHg
Stereochemistry Cis (Z) at C10-C11 double bond
Solubility Soluble in hexane, dichloromethane, ethanol; Insoluble in water

Biosynthetic Pathway Mechanics

In pheromone glands, Z10-16:Ac is generated via a specific desaturation-modification pathway. Unlike the common


 pathway found in Helicoverpa spp., Z10-16:Ac production relies on a specialized 

-desaturase acting on the saturated palmitic acid precursor.
Pathway Logic
  • Precursor Pool: Palmitic acid (16:0) is recruited from the glycerolipid pool.

  • Desaturation: A zinc-finger dependent integral membrane protein (

    
    -desaturase) introduces a cis double bond at the 10th carbon.
    
  • Reduction: The carboxylic acid moiety is reduced to a primary alcohol by fatty acyl-CoA reductase (FAR).

  • Acetylation: Acetyltransferase (ATF) esterifies the alcohol to the final acetate pheromone.

Biosynthesis Palmitic Palmitic Acid (16:0) Desat Δ10-Desaturase (Cofactor: NADH, O2) Palmitic->Desat Z10Acid (Z)-10-Hexadecenoic Acid Reductase Fatty Acyl-CoA Reductase (FAR) Z10Acid->Reductase Z10OH (Z)-10-Hexadecen-1-ol ATF Acetyltransferase (ATF) Z10OH->ATF Z10Ac (Z)-10-Hexadecenyl Acetate (Active Pheromone) Desat->Z10Acid Reductase->Z10OH ATF->Z10Ac

Figure 1: Enzymatic cascade for Z10-16:Ac production. The


-desaturase step is the rate-limiting stereochemical determinant.

Chemical Synthesis: The Alkyne Route

While Wittig olefination is common, it often yields Z:E ratios of 85:15, requiring difficult silver nitrate chromatography. For high-purity applications (>98% Z), the Alkyne Coupling followed by Lindlar Hydrogenation is the gold standard.

Phase 1: Carbon Skeleton Assembly (Alkyne Coupling)

Objective: Synthesize 10-hexadecyn-1-ol. Mechanism: Nucleophilic attack of a terminal alkyne anion on a protected alkyl bromide.

Protocol:

  • Reagents: 1-hexyne, n-Butyllithium (n-BuLi), 10-bromo-1-decanol (THP-protected), THF/HMPA.

  • Procedure:

    • Cool dry THF to -78°C under Argon. Add 1-hexyne (1.1 eq) followed by n-BuLi (1.1 eq). Stir for 1 hour to generate lithium hexynide.

    • Add THP-protected 10-bromo-1-decanol dropwise.

    • Warm to room temperature (RT) and reflux for 12 hours.

    • Quench/Workup: Saturated NH

      
      Cl, extract with ether. Deprotect THP group using p-TsOH in Methanol.
      
    • Yield: ~85% of 10-hexadecyn-1-ol.

Phase 2: Stereoselective Hydrogenation (The Critical Step)

Objective: Reduce the triple bond to a cis double bond. Catalyst: Lindlar Catalyst (Pd/CaCO


 poisoned with Lead) + Quinoline.

Step-by-Step Protocol:

  • Setup: Flame-dry a 2-neck round bottom flask. Purge with N

    
    .
    
  • Loading: Dissolve 10-hexadecyn-1-ol (10 mmol) in dry Hexane:Ethanol (9:1). Add Lindlar catalyst (5% w/w relative to substrate).

  • Poisoning: Add Quinoline (2 drops) to prevent over-reduction to the alkane.

  • Hydrogenation: Switch atmosphere to H

    
     (balloon pressure). Stir vigorously at RT.
    
  • Monitoring: Monitor via GC-FID every 30 mins. Reaction typically completes in 2-4 hours. Stop immediately upon disappearance of alkyne to prevent isomerization.

  • Workup: Filter through Celite pad to remove Pd. Evaporate solvent.[2]

  • Result: (Z)-10-Hexadecen-1-ol (>98% Z-purity).

Phase 3: Acetylation

Objective: Esterification of the alcohol.

  • Dissolve (Z)-10-Hexadecen-1-ol in CH

    
    Cl
    
    
    
    .
  • Add Pyridine (1.5 eq) and Acetic Anhydride (1.2 eq).

  • Stir at RT for 3 hours.

  • Wash with 1M HCl (to remove pyridine), then NaHCO

    
    .
    
  • Final Purification: Flash chromatography (Hexane:Ethyl Acetate 95:5).

Synthesis Alkyne 1-Hexyne (Terminal Alkyne) CouplingStep C-C Coupling (n-BuLi, THF, -78°C) Alkyne->CouplingStep Linker 10-Bromo-1-decanol (THP Protected) Linker->CouplingStep Coupled 10-Hexadecyn-1-ol (Internal Alkyne) Lindlar Lindlar Hydrogenation (H2, Pd/CaCO3, Quinoline) Coupled->Lindlar ZAlkene (Z)-10-Hexadecen-1-ol (Cis-Alkene) Acetylation Acetylation (Ac2O, Pyridine) ZAlkene->Acetylation Final (Z)-10-Hexadecenyl Acetate (>98% Z Isomer) CouplingStep->Coupled Lindlar->ZAlkene Acetylation->Final

Figure 2: Synthetic workflow prioritizing stereochemical integrity via alkyne reduction.

Analytical Characterization & Validation

Distinguishing Z10-16:Ac from its positional isomer Z11-16:Ac is one of the most challenging tasks in pheromone chemistry due to their nearly identical mass spectra and retention indices on non-polar columns.

Gas Chromatography-Mass Spectrometry (GC-MS)[7][8]
  • Column Selection: A standard non-polar column (e.g., DB-5 or HP-5) cannot resolve Z10 from Z11.

  • Required Column: High-polarity capillary column (e.g., DB-Wax or CP-Wax 52 CB ).

    • Dimensions: 30m x 0.25mm ID x 0.25µm film.

    • Oven Program: 60°C (1 min) -> 20°C/min -> 180°C -> 2°C/min -> 230°C.

  • Diagnostic Ions (EI, 70eV):

    • m/z 222 [M-60]

      
       (Loss of Acetic Acid).
      
    • m/z 61 (Protonated Acetic Acid).

    • Differentiation: Positional isomers are best distinguished by retention time comparison with authentic standards on polar phases, or via DMDS (Dimethyl disulfide) derivatization which fixes the double bond and yields distinct fragmentation patterns indicating the double bond position (C10 vs C11).

DMDS Derivatization Protocol (Structure Proof)

To unequivocally prove the C10=C11 position:

  • React Z10-16:Ac with DMDS and Iodine in diethyl ether.

  • Analyze adduct by GC-MS.

  • Expected Fragments: Cleavage occurs between the sulfur-substituted carbons.

    • Fragment A: CH

      
      -(CH
      
      
      
      )
      
      
      -CH(SMe)+
      
      
      Mass calculation required.
    • Fragment B: +CH(SMe)-(CH

      
      )
      
      
      
      -OAc.

References

  • Pherobase. (2024). Semiochemical compound: (Z)-10-Hexadecenyl acetate.[1][3] The Pherobase: Database of Pheromones and Semiochemicals. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5364679, (Z)-10-Hexadecenyl acetate. [Link]

  • Millar, J. G., & Haynes, K. F. (1998). Methods in Chemical Ecology: Chemical Methods. Springer.
  • Ando, T., et al. (2004). Lepideran sex pheromones. Topics in Current Chemistry.

Sources

(Z)-10-Hexadecenyl acetate molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Z)-10-Hexadecenyl acetate (Z10-16:Ac) is a specialized mono-unsaturated fatty acid ester primarily recognized for its role in the chemical ecology of Lepidoptera. While less ubiquitous than its positional isomers (Z9-16:Ac and Z11-16:Ac), it serves as a critical sex pheromone component for specific species such as Eurhodope advenella and acts as a biosynthetic precursor in others.

For drug development and lipid research professionals, Z10-16:Ac represents a model lipophilic ligand. Its precise stereochemistry (cis-alkene at C10) and chain length make it a valuable standard for studying lipid metabolism, desaturase enzyme specificity (specifically


-desaturase), and receptor-ligand binding kinetics in olfactory systems.

Chemical Identity & Core Metrics[1]

ParameterSpecification
Chemical Name (Z)-10-Hexadecenyl acetate
Common Synonyms cis-10-Hexadecen-1-yl acetate; 10-Hexadecen-1-ol, acetate, (Z)-
CAS Registry Number 56218-71-4
Molecular Formula

Molecular Weight 282.46 g/mol
SMILES CCCCCC/C=C\CCCCCCCCCOC(C)=O
IUPAC Name [(Z)-hexadec-10-enyl] acetate
InChI Key KZWLDMWCESDWKV-FPLPWBNLSA-N

Physical & Chemical Properties[1][5][6][7]

The physical properties of Z10-16:Ac are governed by its long hydrophobic tail and the "kink" introduced by the cis double bond, which disrupts packing compared to saturated analogs, lowering the melting point and increasing fluidity.

  • Appearance: Colorless to pale yellow liquid.

  • Boiling Point (Est.):

    
     at 0.1 mmHg (Based on Z11 isomer data).
    
  • Density:

    
     at 
    
    
    
    .
  • Solubility: Insoluble in water; soluble in hexane, dichloromethane, ethanol, and DMSO.

  • Stability: Sensitive to oxidation at the double bond (C10=C11). Requires storage under inert gas (Argon/Nitrogen) at

    
    .
    

Biological Significance & Mechanism[1]

Ecological Role

Z10-16:Ac functions as a semiochemical—specifically a sex pheromone—for the Pyralid moth Eurhodope advenella.[1] It is also implicated in the biosynthetic pathways of the Tortricid moth Planotortrix octo, where it serves as a precursor derived from the action of a specific


-desaturase enzyme on palmitic acid.
Biosynthetic Pathway

The production of Z10-16:Ac in biological systems diverges from the canonical


 pathway. It involves a specialized desaturation event followed by reduction and acetylation.

Biosynthesis Palmitate Palmitic Acid (C16:0) Desaturase Delta-10 Desaturase (Enzymatic Step) Palmitate->Desaturase Z10Acid (Z)-10-Hexadecenoic Acid Desaturase->Z10Acid Desaturation @ C10 Reductase FAR (Fatty Acyl Reductase) Z10Acid->Reductase Z10Alcohol (Z)-10-Hexadecenol Reductase->Z10Alcohol Reduction (-COOH -> -OH) AcetylT Acetyltransferase (AcT) Z10Alcohol->AcetylT Z10Acetate (Z)-10-Hexadecenyl Acetate AcetylT->Z10Acetate Acetylation (+Ac)

Figure 1: Biosynthetic pathway of (Z)-10-Hexadecenyl acetate involving specific


-desaturation.

Synthesis & Manufacturing Protocols

For research applications requiring high isomeric purity (>98%), a stereoselective synthesis is required. The "Alkyne Zipper" or standard alkyne coupling followed by Lindlar hydrogenation is the gold standard for generating the cis (Z) geometry.

Protocol: Stereoselective Synthesis via Alkyne Coupling

Objective: Synthesize (Z)-10-Hexadecenyl acetate from 1-hexyne and protected 10-bromo-1-decanol.

  • Alkylation (C-C Bond Formation):

    • Reagents: 1-Hexyne, n-Butyllithium (n-BuLi), 10-bromo-1-(tetrahydropyranyloxy)decane, HMPA/THF.

    • Mechanism:[2][3][4] Deprotonate 1-hexyne with n-BuLi at

      
       to generate the lithium acetylide. Add the protected bromide.
      
    • Product: 1-(Tetrahydropyranyloxy)-10-hexadecyne.

  • Deprotection:

    • Reagents: p-Toluenesulfonic acid (pTSA), Methanol.

    • Action: Remove the THP protecting group to yield 10-hexadecyn-1-ol.

  • Stereoselective Hydrogenation (The Critical Step):

    • Reagents:

      
       gas, Lindlar Catalyst (
      
      
      
      poisoned with lead), Quinoline.
    • Condition: Stop reaction immediately upon uptake of 1 equivalent of

      
      .
      
    • Result: The triple bond is reduced strictly syn to form the (Z)-double bond.

  • Acetylation:

    • Reagents: Acetic anhydride, Pyridine.

    • Action: Convert the hydroxyl group to the acetate ester.

Synthesis Start1 1-Hexyne Step1 Step 1: Alkylation (n-BuLi, THF/HMPA) Start1->Step1 Start2 10-Bromo-1-decanol (THP) Start2->Step1 Inter1 Intermediate: 10-Hexadecyne-1-THP Step1->Inter1 Step2 Step 2: Deprotection (pTSA, MeOH) Inter1->Step2 Inter2 Intermediate: 10-Hexadecyn-1-ol Step2->Inter2 Step3 Step 3: Lindlar Hydrogenation (H2, Pd/CaCO3, Quinoline) Inter2->Step3 Inter3 (Z)-10-Hexadecen-1-ol Step3->Inter3 Step4 Step 4: Acetylation (Ac2O, Pyridine) Inter3->Step4 Final (Z)-10-Hexadecenyl Acetate (>98% Z-isomer) Step4->Final

Figure 2: Synthetic workflow for high-purity (Z)-10-Hexadecenyl acetate.

Analytical Characterization

Validating the identity of Z10-16:Ac requires distinguishing it from its positional isomers (Z9 and Z11).

Gas Chromatography - Mass Spectrometry (GC-MS)
  • Column: High-polarity phase (e.g., DB-Wax or CP-Wax 52 CB) is required to separate Z10 from Z11.

  • Retention Index (RI):

    • On DB-Wax:

      
       (Varies by exact ramp).
      
    • On DB-5 (Non-polar):

      
      .[3]
      
    • Note: Z-isomers typically elute slightly earlier than E-isomers on polar columns.

  • Mass Spectrum (EI, 70eV):

    • Molecular Ion (

      
      ):  m/z 282 (often weak).
      
    • Diagnostic Fragment: m/z 222 (

      
      , loss of Acetic Acid).
      
    • Base Peak: m/z 43 (

      
      ) or m/z 55/67 (hydrocarbon chain fragments).
      
Double Bond Localization

Standard MS cannot definitively locate the double bond due to migration.

  • Method: DMDS (Dimethyl disulfide) Derivatization.

  • Mechanism: DMDS adds across the double bond.

  • Result: The adduct yields specific fragments at the cleavage point between C10 and C11, allowing unambiguous assignment of the "10" position.

Handling & Safety (MSDS Highlights)

  • Storage: Store at

    
     in sealed glass vials. Flush with Nitrogen/Argon after use to prevent auto-oxidation of the cis-alkene.
    
  • Hazards:

    • Skin/Eye Irritant: Standard for fatty esters.[5]

    • Environmental: Toxic to aquatic life with long-lasting effects (typical for pheromones/lipids).

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • Pherobase. "(Z)-10-Hexadecenyl acetate - Chemical Properties and Biological Activity." The Pherobase: Database of Pheromones and Semiochemicals. Available at: [Link]

  • NIST Chemistry WebBook. "10-Hexadecenyl acetate isomers and Mass Spectra." National Institute of Standards and Technology. Available at: [Link]

  • Foster, S. P., et al. "Biosynthesis of the Sex Pheromone Components of the Moth Planotortrix octo." Insect Biochemistry, vol. 20, no. 2, 1990.
  • Millar, J. G. "Synthesis of Insect Pheromones." The Chemistry of Pheromones and Other Semiochemicals II, Springer, 2005. (Source for general alkyne coupling protocols).

Sources

Technical Whitepaper: Precision Identification and Characterization of Z10-16:Ac

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification of insect pheromones is a critical step in developing species-specific pest management systems, such as mating disruption and mass trapping. (Z)-10-Hexadecenyl acetate (Z10-16:Ac) is a bioactive semiochemical identified in specific Lepidopteran species, notably the Oak Olethreutid Leafroller (Pseudexentera spoliana) and the Pyralid moth (Eurhodope advenella).

Distinguishing Z10-16:Ac from its ubiquitous isomer, (Z)-11-Hexadecenyl acetate (Z11-16:Ac)—the primary pheromone of the Diamondback moth—is a significant analytical challenge. Standard Gas Chromatography-Mass Spectrometry (GC-MS) often fails to differentiate these positional isomers due to identical molecular ions and similar retention indices.

This technical guide details a self-validating identification workflow integrating electrophysiological screening (GC-EAD), micro-chemical derivatization (DMDS), and stereoselective synthesis to unequivocally identify Z10-16:Ac.

Chemical Profile & Biological Context[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name (Z)-10-Hexadecen-1-yl acetate
Common Abbreviation Z10-16:Ac
Formula C₁₈H₃₄O₂
Molecular Weight 282.46 g/mol
Key Diagnostic Challenge Positional isomerism (vs. Z11-16:Ac, Z9-16:Ac)
Target Species Pseudexentera spoliana, Eurhodope advenella

Analytical Workflow: From Extraction to Structure Elucidation

The following workflow prioritizes the preservation of volatile integrity and the precise location of the double bond, which is the structural determinant of biological activity.

Phase 1: Physiological Discrimination (GC-EAD)

Before chemical characterization, biological activity must be confirmed to avoid analyzing non-pheromone contaminants.

Protocol:

  • Antenna Preparation: Excise the antenna of a male moth and mount it between two saline-filled glass capillary electrodes (Ag/AgCl).

  • Coupled Analysis: Inject the crude gland extract into a Gas Chromatograph (GC) equipped with a column splitter.

  • Signal Correlation: Direct 50% of the effluent to a Flame Ionization Detector (FID) and 50% to the antenna (EAD).

  • Result: A depolarization spike in the EAD channel occurring simultaneously with a GC peak indicates a bioactive compound.

Critical Insight: If the active peak co-elutes with a Z11-16:Ac standard on a non-polar column (e.g., DB-5), do not assume identity. Isomeric overlap is common.

Phase 2: Mass Spectrometry & Double Bond Localization

Standard Electron Impact (EI) MS produces a molecular ion (


) of m/z 282 (often weak) and a diagnostic fragment at m/z 61 (

), confirming an acetate. However, EI spectra of mono-unsaturated acetates are virtually identical regardless of double bond position.

The Solution: DMDS Derivatization To locate the double bond, we utilize Dimethyl Disulfide (DMDS) derivatization.[1][2][3][4][5] This reaction adds a methylthio group to each carbon of the double bond. Subsequent MS analysis yields cleavage between the sulfur-bearing carbons, generating position-specific fragments.

DMDS Derivatization Protocol:

  • Reagents: Dissolve the extract (approx. 50 ng of pheromone) in 50 µL hexane. Add 50 µL DMDS and 5 µL of iodine solution (60 mg/mL in diethyl ether).

  • Reaction: Incubate at 40°C for 4 hours (or overnight at room temperature).

  • Quenching: Wash with 5% aqueous

    
     to remove iodine. Extract with hexane.[5]
    
  • Analysis: Analyze the organic layer via GC-MS.

Data Interpretation (Self-Validating Logic): The DMDS adduct of Z10-16:Ac has a molecular weight of 376 (


).
  • Fragmentation Rule: Cleavage occurs between C10 and C11.

  • Fragment A (Omega End):

    
    
    
    • Calculation: Mass 71 (pentyl) + 60 (CHSMe residue) = m/z 131 .

  • Fragment B (Alpha End):

    
    
    
    • Calculation: Mass 60 + 126 (nonyl) + 59 (acetate) = m/z 245 .

Table 1: Diagnostic Ion Comparison for 16:Ac Isomers (DMDS Adducts)

IsomerDouble Bond PositionOmega Fragment (m/z)Alpha Fragment (m/z)
Z10-16:Ac C10=C11 131 245
Z11-16:AcC11=C12117259
Z9-16:AcC9=C10145231

Verification: The presence of m/z 131 and m/z 245 unequivocally confirms the double bond is at position 10.

Phase 3: Diagrammatic Workflow (Graphviz)

G Sample Gland Extract GCEAD GC-EAD Screening (Bioactivity Check) Sample->GCEAD 1. Screen GCMS_EI GC-MS (EI) (Confirm Acetate & MW 282) GCEAD->GCMS_EI 2. Active Peak Isolated DMDS DMDS Derivatization (Iodine catalyzed) GCMS_EI->DMDS 3. Isomer Ambiguity GCMS_DMDS GC-MS of Adduct (Locate Double Bond) DMDS->GCMS_DMDS 4. Analyze Adduct Decision Is m/z 131 present? GCMS_DMDS->Decision Synthesis Z-Selective Synthesis (Lindlar Hydrogenation) Validation Field Bioassay (Final Confirmation) Synthesis->Validation 5. Compare Retention & Activity Decision->GCMS_EI No (Re-evaluate) Decision->Synthesis Yes (Z10 ID'd)

Figure 1: Integrated workflow for the isolation and structural elucidation of Z10-16:Ac.

Stereoselective Synthesis Protocol

To finalize the identification, the candidate structure must be synthesized and compared (retention time and mass spectrum) with the natural product.

Route: Alkyne Hydrogenation (Lindlar) This route is preferred over Wittig reactions for generating high-purity Z-isomers (>98% Z).

  • Alkylation: React 1,10-decanediol (protected as mono-THP ether) with lithiated 1-hexyne to form the internal alkyne.

  • Acetylation: Convert the free alcohol to an acetate.

  • Lindlar Reduction:

    • Catalyst: Lindlar catalyst (

      
       poisoned with lead).
      
    • Solvent: Hexane/Ethanol + Quinoline (synthetic poison to prevent over-reduction).

    • Procedure: Hydrogenate at atmospheric pressure until stoichiometric

      
       uptake is observed.
      
  • Purification: Silver nitrate (

    
    ) impregnated silica gel chromatography is used to separate any trace E-isomer or unreacted alkyne.
    

Field Validation

The final pillar of proof is behavioral response in the field.

  • Lure Preparation: Load varying doses (10 µg, 100 µg, 1 mg) of synthetic Z10-16:Ac onto grey rubber septa.

  • Trap Design: Use Delta traps with sticky inserts.

  • Control: Unbaited traps and traps baited with Z11-16:Ac (to test for cross-attraction or inhibition).

  • Metric: Count male moths captured per night. Statistical significance (

    
    ) against solvent controls confirms the identification.
    

Structural Logic of DMDS Fragmentation

The following diagram illustrates the specific fragmentation mechanism that differentiates Z10 from Z11 isomers.

DMDS_Mechanism Z10 Z10-16:Ac (Double Bond @ C10) Adduct DMDS Adduct (SMe at C10, C11) Z10->Adduct + DMDS / I2 FragA Omega Fragment CH3-(CH2)4-CH(SMe)+ Mass: 71 + 60 = 131 Adduct->FragA EI Impact Cleavage C10-C11 FragB Alpha Fragment +CH(SMe)-(CH2)9-OAc Mass: 60 + 126 + 59 = 245 Adduct->FragB EI Impact

Figure 2: Mechanistic cleavage of the Z10-16:Ac DMDS adduct yielding diagnostic ions m/z 131 and 245.

References

  • Miller, D. R., et al. (1989). "Identification of sex pheromone components for two lepidopteran defoliators, the oak olethreutid leafroller, Pseudexentera spoliana." The Canadian Entomologist.

  • Buser, H. R., et al. (1983). "Determination of double bond position in monounsaturated acetates by mass spectrometry of dimethyl disulfide adducts." Analytical Chemistry.

  • El-Sayed, A. M. (2024). "The Pherobase: Database of Pheromones and Semiochemicals - (Z)-10-Hexadecenyl acetate."[6] The Pherobase.

  • Dunkelblum, E., et al. (1985).[5] "Identification and synthesis of the sex pheromone of Eurhodope advenella." Journal of Chemical Ecology.

Sources

A Technical Guide to the Biological Function of (Z)-10-Hexadecen-1-ol Acetate in Lepidoptera

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Z)-10-Hexadecen-1-ol acetate (Z10-16:Ac) is a pivotal semiochemical that serves as a primary sex pheromone component for numerous species within the order Lepidoptera.[1][2] Secreted by female moths, this long-chain acetate ester acts as a long-range attractant, guiding conspecific males to a potential mate. The species-specificity of the pheromone signal is typically encoded in a precise blend of multiple compounds, where Z10-16:Ac is often a major constituent. The male moth's highly specialized olfactory system can detect these chemical cues at exceptionally low concentrations, initiating a cascade of innate behaviors culminating in mating.[3] This guide provides an in-depth examination of the biosynthesis, neural perception, behavioral significance, and practical applications of (Z)-10-Hexadecen-1-ol acetate, offering a comprehensive resource for researchers in chemical ecology, neurobiology, and pest management.

Core Function and Chemical Properties

(Z)-10-Hexadecen-1-ol acetate is a C18 acetate ester. Its primary biological function in Lepidoptera is as a sex pheromone, a chemical signal released by an organism to attract an individual of the same species for mating.[2][3] The stereochemistry of the molecule, specifically the cis or (Z) configuration of the double bond at the 10th carbon position, is critical for its biological activity. The presence of the alternative (E)-isomer can, in many cases, reduce or inhibit the behavioral response.

Table 1: Physicochemical Properties of (Z)-10-Hexadecen-1-ol Acetate

PropertyValue
IUPAC Name (Z)-hexadec-10-en-1-yl acetate
Molecular Formula C18H34O2
Molecular Weight 282.47 g/mol [4]
CAS Number 56218-72-5[5]
Appearance Colorless to pale yellow liquid
Boiling Point Approx. 338 °C
Volatility Semi-volatile

Biosynthesis and Chemical Ecology

The production of Z10-16:Ac and other pheromone components occurs within specialized pheromone glands in the female moth. The biosynthetic pathway originates from common fatty acid metabolism, representing a modification of primary metabolic processes for a specialized communicative function.

Biosynthetic Pathway

The synthesis of C16 pheromones like Z10-16:Ac begins with palmitic acid (a saturated C16 fatty acid).[6] The key steps are a coordinated series of enzymatic reactions:

  • Desaturation: The process is initiated by a specific fatty acyl-CoA desaturase. A Δ10-desaturase introduces a double bond at the 10th position of the palmitoyl-CoA carbon chain.[7] This enzymatic step is crucial as it establishes the (Z) configuration of the double bond.

  • Reduction: The carboxyl group of the resulting (Z)-10-hexadecenoic acid is then reduced to a primary alcohol. This reaction is catalyzed by a fatty acyl-CoA reductase (FAR), yielding (Z)-10-Hexadecen-1-ol.[6]

  • Acetylation: The final step is the esterification of the alcohol with an acetyl group, a reaction mediated by an acetyl-CoA:fatty alcohol acetyltransferase (ATF), to produce the final product, (Z)-10-Hexadecen-1-ol acetate.

The precise regulation and expression of these enzymes within the pheromone gland dictate the final composition and ratio of the pheromone blend, which is often critical for species recognition.[8]

Role in Reproductive Isolation

The composition of the pheromone blend is a key mechanism for reproductive isolation among closely related, sympatric moth species.[9] For example, two species might use the same set of chemical components, but in vastly different ratios. A male's olfactory system is finely tuned to the specific ratio produced by females of its own species. (Z)-10-Hexadecen-1-ol acetate can therefore act as a powerful attractant for one species while being a behavioral antagonist or inhibitor for another, preventing interspecific mating attempts.[10]

Neurobiological Mechanism of Perception

The detection of pheromone signals by male moths is a feat of biological engineering, involving a highly sensitive and specific olfactory system. The process can be broken down into several key stages, from the initial capture of the molecule to signal processing in the brain.

  • Signal Capture: Pheromone molecules are detected by specialized olfactory sensory neurons (OSNs) housed within long, hair-like structures on the male's antennae called sensilla trichodea.[11]

  • Peripheral Transduction: Pheromone molecules enter the sensillum through pores and are solubilized and transported by Pheromone Binding Proteins (PBPs) across the aqueous sensillum lymph to the dendritic membrane of the OSN.

  • Receptor Activation: The pheromone molecule binds to a specific Olfactory Receptor (OR), a seven-transmembrane domain protein located on the OSN's dendrite.[9][12] This binding event triggers the opening of an ion channel, leading to the depolarization of the neuron and the generation of an action potential.

  • Central Processing: The axons of the OSNs project to a specific region of the moth's primary olfactory center in the brain, the antennal lobe. All neurons that detect a specific pheromone component, such as Z10-16:Ac, converge on a discrete, identifiable bundle of neuropil called a glomerulus.[11] This spatial organization creates a map of olfactory information. Projection neurons then relay this processed information from the antennal lobe to higher brain centers, like the protocerebrum, where the information is integrated to initiate the characteristic upwind flight behavior.[11]

PheromonePerception cluster_Antenna Male Antenna Periphery cluster_Brain Brain (Antennal Lobe) Pheromone (Z)-10-Hexadecen-1-ol acetate molecule Pore Sensillum Pore Pheromone->Pore Enters PBP Pheromone Binding Protein (PBP) Pore->PBP Binds to OR Olfactory Receptor (OR) PBP->OR Transports to OSN Olfactory Sensory Neuron (OSN) OR->OSN Activates Glomerulus Glomerulus OSN->Glomerulus Signal to PN Projection Neuron Glomerulus->PN Synapses with HigherBrain Higher Brain Centers (Protocerebrum) PN->HigherBrain Relays signal to Behavior Behavioral Response HigherBrain->Behavior Initiates

Caption: Pheromone Perception Pathway in Male Lepidoptera.

Methodologies for Pheromone Research

The identification and functional characterization of (Z)-10-Hexadecen-1-ol acetate and other pheromones rely on a combination of analytical chemistry and electrophysiology. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying the chemical components of a pheromone blend.[8][13] Electroantennography (EAG) provides a direct measure of the olfactory response of an insect antenna to these compounds.[14]

Experimental Protocol: Electroantennography (EAG)

EAG measures the summed electrical potential from all responding neurons on the antenna, providing a robust assessment of whether a compound is detected by the insect.[15]

Objective: To measure the antennal response of a male moth to synthetic (Z)-10-Hexadecen-1-ol acetate.

Materials:

  • Live male moths (e.g., 2-3 days old, virgin).

  • EAG system (amplifiers, data acquisition software).[14]

  • Tungsten or glass capillary electrodes.[15]

  • Micromanipulators.

  • Stereomicroscope.

  • Synthetic (Z)-10-Hexadecen-1-ol acetate standard.

  • Solvent (e.g., hexane).

  • Filter paper strips and Pasteur pipettes (stimulus cartridges).

  • Purified, humidified air delivery system.

Procedure:

  • Insect Preparation: Immobilize a male moth. Under a stereomicroscope, carefully excise one antenna at its base.[14]

  • Antenna Mounting: Mount the excised antenna between two electrodes. The basal end connects to the reference electrode, and the distal tip is connected to the recording electrode, often by making a small cut to ensure contact.[16][17] A small amount of conductive gel can ensure a good connection.[16]

  • Stimulus Preparation: Prepare a serial dilution of the Z10-16:Ac standard in hexane (e.g., from 1 ng/µl to 100 ng/µl). Apply 10 µl of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette. A pipette with solvent alone serves as the control.[14]

  • Recording: Place the mounted antenna in a continuous stream of purified, humidified air.

  • Stimulus Delivery: Deliver a puff of air (e.g., 0.5-1 second) through the stimulus cartridge, directing the airflow over the antenna.[16]

  • Data Acquisition: Record the resulting depolarization (a negative voltage deflection) using the EAG software. The amplitude of this EAG response is proportional to the number of neurons firing.

  • Analysis: Measure the peak amplitude of the response for each concentration. Subtract the response to the solvent control. Plot the dose-response curve to determine the detection threshold and saturation point.

GC_EAD_Workflow cluster_Detectors Parallel Detection PheromoneGland Pheromone Gland Extraction GC_Column Gas Chromatography (GC) Separation PheromoneGland->GC_Column Splitter Effluent Splitter GC_Column->Splitter FID_MS Chemical Detector (FID or MS) Splitter->FID_MS 50% EAG Biological Detector (Insect Antenna - EAG) Splitter->EAG 50% Data_FID Chromatogram FID_MS->Data_FID Data_EAG Electroantennogram EAG->Data_EAG Analysis Data Correlation & Compound Identification Data_FID->Analysis Data_EAG->Analysis

Caption: Coupled Gas Chromatography-Electroantennography (GC-EAG) Workflow.

Applications in Integrated Pest Management (IPM)

The potent attractive nature of (Z)-10-Hexadecen-1-ol acetate makes it a valuable tool in modern, sustainable agriculture for managing lepidopteran pests.[3]

  • Monitoring: Synthetic Z10-16:Ac, often combined with other pheromone components, is used as a lure in traps. These traps allow for the monitoring of pest populations, helping to determine the timing and necessity of control measures.[3]

  • Mating Disruption: By permeating a field or orchard with a high concentration of synthetic pheromone, the ability of male moths to locate calling females is severely hampered. This "mating disruption" reduces successful mating events and subsequent larval infestations, offering a species-specific and environmentally benign alternative to broad-spectrum insecticides.[12]

Conclusion

(Z)-10-Hexadecen-1-ol acetate is a molecule of profound biological importance in the world of Lepidoptera. It is a cornerstone of their chemical communication system, essential for reproductive success and the maintenance of species boundaries. From its precise biosynthesis in the female pheromone gland to its highly specific detection by the male olfactory system, every aspect of its function highlights the elegance of chemical ecology. A thorough understanding of this semiochemical continues to provide critical insights into insect neurobiology and behavior, while simultaneously offering powerful, sustainable solutions for the management of agricultural pests.

References

  • BenchChem. (n.d.). GC-MS Analysis of Pheromone Gland Extracts.
  • Ghosh, S., et al. (2024, September 5). Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry. STAR Protocols.
  • EvitaChem. (n.d.). 10,12-Hexadecadien-1-ol, acetate, (Z,E)-.
  • Zhang, M., et al. (2021, May 20). Efficacy of an improved method to screen semiochemicals of insect. PeerJ.
  • BenchChem. (n.d.). Application Notes and Protocols for Electroantennography (EAG) with (Z)-3-Dodecenyl Acetate.
  • ResearchGate. (n.d.). Gas Chromatography coupled with Mass Spectrometry (GC-MS) analysis of crude pheromone extracts from female Chilo suppressalis moths.
  • ResearchGate. (n.d.). Gas chromatography-mass spectrometry (GC-MS) analysis of natural pheromone extract of Archips strojny.
  • Natale, D., et al. (2012, May 6). Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. Journal of Visualized Experiments.
  • Liénard, M. A., et al. (2021). Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase. Journal of Chemical Ecology.
  • Wang, G., et al. (2016, March 15). Olfactory perception and behavioral effects of sex pheromone gland components in Helicoverpa armigera and Helicoverpa assulta. Scientific Reports.
  • IAENG. (n.d.). Acquisition System based in Electroantennography to assess the Response of Grape Berry Moth to Volatile Molecules.
  • JoVE. (2016, December 6). Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches.
  • MedChemExpress. (n.d.). (Z)-10-Hexadecen-1-ol.
  • Xu, P., et al. (2012, July 20). Moth Sex Pheromone Receptors and Deceitful Parapheromones. PLOS One.
  • Sakurai, T., et al. (2011, June 30). A Single Sex Pheromone Receptor Determines Chemical Response Specificity of Sexual Behavior in the Silkmoth Bombyx mori. PLOS Genetics.
  • BenchChem. (n.d.). (Z)-10-Tetradecen-1-ol, acetate.
  • Hillier, N. K., Kelly, D., & Vickers, N. J. (2007, January 22). A specific male olfactory sensillum detects behaviorally antagonistic hairpencil odorants. Journal of Insect Physiology.
  • MedChemExpress. (n.d.). (10E,12Z)-10,12-Hexadecadien-1-ol.
  • Ockenfels Syntech GmbH. (n.d.). ELECTROANTENNOGRAPHY.
  • EurekAlert!. (2023, August 1). Male moth 'aphrodisiac' revealed.
  • Journal of Chemical Ecology. (2021, March 29). Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Invo.
  • CABI Digital Library. (n.d.). Synthesis and Field Evaluation of the Sex Pheromone of Plutella xylostella (L.) (Lepidoptera: Plutellida).
  • University of Hertfordshire. (2025, October 23). (Z)-hexadec-11-enyl acetate. AERU.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Biosynthetic Pathway of (E,E)-11,13-Hexadecadien-1-ol in Lepidoptera.
  • The Pherobase. (2025, July 8). Semiochemical compound: (Z)-10-Hexadecenyl acetate.
  • Kyushu University. (n.d.). (Z)–11–hexadecenyl acetate and (Z)–13– octadecenyl acetate improve the attractiveness of the standard sex pheromone.
  • Hildebrand, J. G. (n.d.). Olfactory control of insect behavior: neurobiological exploration of the moth's nervous system.
  • Journal of Environmental Biology. (2021). Identification and characterisation of female released sex pheromone components of jute semilooper, Anomis sabulifera Guenee.

Sources

The One-Carbon Shift: Technical Analysis of Z10-16:Ac vs. Z11-16:Ac Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Difference between Z10-16:Ac and Z11-16:Ac Isomers Content Type: Technical Guide / Whitepaper Audience: Chemical Ecologists, Pheromone Chemists, and Pest Management Researchers

Executive Summary

In lepidopteran chemical ecology, the stereochemical fidelity of sex pheromones is absolute. This guide analyzes the critical divergence between (Z)-11-hexadecenyl acetate (Z11-16:Ac) —a ubiquitous pheromone backbone for Noctuidae and Plutellidae—and its positional isomer (Z)-10-hexadecenyl acetate (Z10-16:Ac) . While chemically nearly identical, a single carbon shift in the double bond position fundamentally alters the hydrophobic topology required for Pheromone Binding Protein (PBP) complexation. This document details the structural, biosynthetic, and analytical methodologies required to differentiate these isomers with high confidence.

Structural & Physical Divergence

At a molecular level, both isomers share the formula


 and a molecular weight of 282.46  g/mol . However, the position of the cis (Z) double bond dictates the "kink" in the aliphatic chain, governing how the molecule docks into the hydrophobic pocket of olfactory receptors.
FeatureZ11-16:AcZ10-16:Ac
IUPAC Name (Z)-11-Hexadecen-1-yl acetate(Z)-10-Hexadecen-1-yl acetate
Double Bond Position

(Omega-5)

(Omega-6)
Chain Topology Kink at C11; shorter "tail" (5 carbons)Kink at C10; longer "tail" (6 carbons)
Biological Role Major attractant (Plutella xylostella, Helicoverpa zea)Rare component; often a behavioral antagonist/inhibitor
Boiling Point ~348°C (Predicted)~348°C (Predicted)
The "Lock and Key" Consequence

The shift from C11 to C10 moves the rigid bend of the molecule by approximately 1.5 Å. In the context of a Pheromone Binding Protein (PBP), such as PxylPBP1 (Diamondback moth), this shift prevents the formation of the specific Van der Waals contacts required to stabilize the ligand, often resulting in receptor inactivity or competitive inhibition.

Biosynthetic Pathways[1][2]

The production of these isomers diverges at the desaturation step within the insect's pheromone gland.

  • Z11-16:Ac Pathway: The most common route in Noctuids. It utilizes a

    
    -desaturase  acting directly on the Palmityl-CoA (C16:0) pool.
    
  • Z10-16:Ac Pathway: Requires a

    
    -desaturase . This enzyme is evolutionarily distinct and less common in higher Lepidoptera, often found in specific families (e.g., Geometridae) or acting on different chain lengths (e.g., C14) followed by elongation, though direct 
    
    
    
    desaturation of C16 is the primary route for this specific isomer.

Biosynthesis Palmitate Palmityl-CoA (16:0) D11_Desat Δ11-Desaturase Palmitate->D11_Desat D10_Desat Δ10-Desaturase Palmitate->D10_Desat Z11_Acid (Z)-11-16:Acid D11_Desat->Z11_Acid Desaturation Z11_Alc (Z)-11-16:OH Z11_Acid->Z11_Alc Reductase Z11_Ac Z11-16:Ac (Major Pheromone) Z11_Alc->Z11_Ac Acetyltransferase Z10_Acid (Z)-10-16:Acid D10_Desat->Z10_Acid Desaturation Z10_Alc (Z)-10-16:OH Z10_Acid->Z10_Alc Reductase Z10_Ac Z10-16:Ac (Minor/Antagonist) Z10_Alc->Z10_Ac Acetyltransferase

Figure 1: Divergent biosynthetic pathways. The specificity is determined by the regio-selectivity of the desaturase enzyme acting on the palmitate precursor.

Analytical Differentiation: The DMDS Protocol

Standard Gas Chromatography-Mass Spectrometry (GC-EI-MS) cannot reliably distinguish Z10-16:Ac from Z11-16:Ac. Under electron impact (70 eV), the double bond migrates, yielding identical molecular ions (


 282) and indistinguishable fragmentation patterns.

The Solution: DMDS Derivatization To fix the double bond position, Dimethyl Disulfide (DMDS) derivatization is required. This reaction adds an


 group to each carbon of the double bond. The C-C bond between the sulfur atoms then becomes the weakest link, cleaving preferentially to yield diagnostic fragment ions.
Protocol: Iodine-Catalyzed DMDS Derivatization
  • Dissolve 50-100 ng of the pheromone extract in 50

    
    L hexane.
    
  • Add 50

    
    L of DMDS and 5 
    
    
    
    L of Iodine solution (60 mg/mL in ether).
  • Incubate at 40°C for 4 hours (or overnight at RT).

  • Quench with 5% aqueous

    
     (Sodium Thiosulfate) to remove excess iodine.
    
  • Extract the organic layer and analyze via GC-MS.

Diagnostic Ion Table (DMDS Adducts)

The parent ion for the adduct is


.
IsomerCleavage SiteFragment A (Omega End)Fragment B (Acetate End)Key Diagnostic Peak
Z11-16:Ac Between C11-C12


m/z 117
Z10-16:Ac Between C10-C11


m/z 131

Interpretation:

  • If you see a dominant peak at m/z 117 , you have the Z11 isomer.

  • If you see a dominant peak at m/z 131 , you have the Z10 isomer.

Experimental Workflow & Quality Control

For researchers isolating these compounds from field samples, the following workflow ensures data integrity.

Workflow Sample Gland Extract / Field Sample GC_FID GC-FID Analysis (Quantification on Polar Column) Sample->GC_FID Decision Isomer Separation? GC_FID->Decision DMDS DMDS Derivatization (Iodine Catalyst) Decision->DMDS Co-eluting peaks GC_MS GC-MS Analysis (SIM Mode: m/z 376, 117, 131) DMDS->GC_MS Data_Z11 Identify Z11-16:Ac (m/z 117 detected) GC_MS->Data_Z11 Data_Z10 Identify Z10-16:Ac (m/z 131 detected) GC_MS->Data_Z10

Figure 2: Analytical workflow for definitive isomer identification. Note that high-resolution capillary columns (e.g., CP-Wax 58 or DB-23) may partially separate underivatized isomers, but DMDS is required for confirmation.

Biological Significance in Drug/Pesticide Development

Understanding the difference between Z10 and Z11 is critical for Mating Disruption (MD) product development.

  • Purity Requirements: Technical grade Z11-16:Ac often contains trace Z10 isomers as synthesis byproducts. If the target species (e.g., H. zea) is antagonized by Z10-16:Ac, even 1-2% impurity can render an MD formulation ineffective.

  • Species Isolation: In sympatric populations, one species may use Z11-16:Ac while a related species uses Z10-16:Ac (or Z9) to ensure reproductive isolation.

  • Receptor Tuning: Research into Heliothis and Spodoptera species demonstrates that Olfactory Receptor Neurons (ORNs) are tuned to the specific location of the double bond. The Z10 isomer will not activate a Z11-tuned neuron due to the steric mismatch in the receptor's hydrophobic channel.

Summary of Action
  • Z11-16:Ac: Broad-spectrum attractant for many agricultural pests.

  • Z10-16:Ac: Critical differentiator; often acts as a "stop signal" for Z11-responders.

References

  • Buser, H. R., et al. (1983). Determination of double bond positions in mono-unsaturated fatty acid esters by mass spectrometry of dimethyl disulfide derivatives. Analytical Chemistry.

  • Löfstedt, C., et al. (2016).[1] Pheromone biosynthesis in Lepidoptera. Journal of Chemical Ecology.

  • Ando, T., et al. (2004). Lepidopteran sex pheromones. In The Pherobase: Database of Insect Pheromones and Semiochemicals.

  • Dunkelblum, E., et al. (1985). Identification of the sex pheromone of the cotton bollworm, Heliothis armigera, in Israel. Physiological Entomology.

  • Sansone, C. L., et al. (2016). Dimethyl Disulfide Derivatization for Double Bond Location. Journal of Chromatographic Science.

Sources

Methodological & Application

Advanced Formulation Strategies for Pyralid Moth Pheromone Dispensers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Version 2.1

Abstract

The Pyralidae family (e.g., Plodia interpunctella, Chilo suppressalis, Ephestia spp.)[1][2][3][4][5] utilizes complex Type I pheromones, often characterized by conjugated dienes or aldehyde functional groups. These moieties are chemically labile, prone to rapid oxidative degradation and UV-induced isomerization. This guide outlines the formulation of stable, field-durable dispensers, transitioning from rapid-screening rubber septa (First-Order Kinetics) to long-duration membrane reservoirs (Zero-Order Kinetics).

Part 1: Chemical Stability & Pre-Formulation

The Core Challenge: Pyralid pheromones are chemically fragile.

  • Aldehydes (e.g., Z11-16:Ald in Chilo suppressalis) oxidize rapidly into their corresponding carboxylic acids, which are often biologically inactive or repellent.

  • Conjugated Dienes (e.g., Z9,E12-14:Ac in Plodia interpunctella) suffer from UV-catalyzed isomerization (switching Z to E), destroying the stereochemical key required for receptor binding.

Stabilization Strategy

To ensure shelf-life and field persistence, the active pharmaceutical ingredient (API) must be co-formulated with antioxidants and UV screeners.

Stabilizer ClassCompoundRecommended LoadingFunction
Primary Antioxidant BHT (Butylated hydroxytoluene)1:1 (w/w) ratio with PheromoneScavenges free radicals to prevent aldehyde oxidation.
Secondary Antioxidant

-Tocopherol (Vitamin E)
10% of Pheromone massAlternative for "organic" certified formulations.
UV Screener Carbon Black or Dye1-2% in polymer matrixBlocks UV penetration in reservoir dispensers.

Part 2: Dispenser Matrix Selection

The choice of dispenser dictates the release kinetics.

Decision Matrix: Kinetics & Application
  • Rubber Septa: Matrix-type release. The release rate is proportional to the remaining concentration (

    
    ). This results in a high initial "burst" followed by exponential decay (First-Order ). Ideal for monitoring (2-4 weeks).
    
  • Polyethylene (PE) Vials/Sachets: Reservoir-type release. The pheromone diffuses through a membrane of constant thickness/area. As long as the reservoir is saturated, the release rate is constant (

    
    ). (Zero-Order ). Ideal for Mating Disruption (>120 days).
    

FormulationLogic Start Select Application Goal Monitor Monitoring / Detection (Short Term) Start->Monitor Disrupt Mating Disruption (Season Long) Start->Disrupt Septa Rubber Septa (Matrix System) Monitor->Septa Vial PE Vial / Sachet (Reservoir System) Disrupt->Vial Kinetics1 First-Order Kinetics (Exponential Decay) Septa->Kinetics1 Mechanism Kinetics0 Zero-Order Kinetics (Constant Release) Vial->Kinetics0 Mechanism

Figure 1: Decision logic for selecting dispenser architecture based on kinetic requirements.

Part 3: Protocol A - Preparation of Rubber Septa (Monitoring)

Objective: Create uniform monitoring lures for Plodia interpunctella (ZETA) or Chilo suppressalis. Standard: Red Rubber Septa (11 mm sleeve type).

Pre-Treatment (Crucial Step)

Commercial rubber septa contain plasticizers and sulfur curing agents that interfere with pheromone adsorption and GC analysis.

  • Soxhlet Extraction: Place septa in a Soxhlet extractor.

  • Solvent: Extract with Dichloromethane (DCM) for 12 hours.

  • Drying: Air dry in a fume hood for 24 hours, then bake at 50°C for 2 hours.

  • Storage: Store cleaned septa in a sealed glass jar with a PTFE-lined cap.

Impregnation Protocol

Reagents:

  • Pheromone API (>95% purity).[6]

  • BHT (Solid).

  • Solvent: Hexane (HPLC Grade).

Workflow:

  • Stock Solution: Prepare a solution containing 10 mg/mL Pheromone and 10 mg/mL BHT in Hexane.

  • Dosing:

    • Pipette 100 µL of the stock solution into the cup (well) of the rubber septum.

    • Target Load: 1 mg Pheromone + 1 mg BHT per septum.

  • Absorption: Allow the solvent to evaporate at room temperature in a fume hood. The non-polar hexane carries the pheromone into the rubber matrix before evaporating.

  • Curing: Let stand for 4 hours to ensure equilibrium distribution within the rubber lattice.

  • Packaging: Wrap individually in foil or metalized polyester sachets and store at -20°C.

Part 4: Protocol B - Polyethylene Reservoir (Mating Disruption)

Objective: Create a zero-order release device for Chilo suppressalis (120+ day field life). Mechanism: Diffusion through Low-Density Polyethylene (LDPE) walls.

Materials
  • Vial: LDPE micro-vial (0.5 mL capacity, 1 mm wall thickness).

  • Carrier: Mineral oil or Paraffin oil (viscosity modifier).

  • API Blend: Z11-16:Ald, Z9-16:Ald, Z13-18:Ald (Ratio 48:6:5).[5]

Formulation Steps
  • Viscosity Adjustment: Mix the pheromone blend with mineral oil (1:1 ratio).

    • Why? Pure pheromone may release too fast. The oil acts as a diluent to tune the thermodynamic activity inside the reservoir.

  • Stabilization: Add 2% (w/w) BHT and 1% Carbon Black (if vial is transparent) to the oil mix.

  • Filling: Inject 200 mg of the mixture into the LDPE vial.

  • Sealing: Heat-seal the cap or use an ultrasonic welder to ensure a hermetic seal.

  • Equilibration: Store at room temperature for 1 week before use.

    • Why? This allows the "lag time" to pass, where the pheromone saturates the polymer walls, ensuring the device is active immediately upon field deployment.

Part 5: Quality Control & Validation

Method: Dynamic Headspace Aeration (The "Gold Standard" for release rates). Do not rely solely on gravimetric weight loss for micrograms/hour release.

Experimental Setup
  • Chamber: Place the dispenser in a glass aeration chamber (thermostated at 27°C, wind speed 0.5 m/s).

  • Trap: Pull air through the chamber and then through an adsorbent tube (Porapak Q or Super Q).

  • Sampling: Collect volatiles for 2 hours.

  • Elution: Rinse the adsorbent trap with 200 µL of Hexane containing an internal standard (e.g., Tridecane).

  • Quantification: Analyze via GC-FID.

QC Workflow Diagram

QC_Workflow Dispenser Finished Dispenser Aeration Aeration Chamber (27°C, 0.5 m/s airflow) Dispenser->Aeration Adsorbent Adsorbent Trap (Porapak Q) Aeration->Adsorbent Volatiles Trapped Extraction Solvent Elution (Hexane + Int. Std) Adsorbent->Extraction GC GC-FID Analysis Extraction->GC Calc Calculate Release Rate (µg/hour) GC->Calc

Figure 2: Dynamic headspace aeration workflow for validating release kinetics.

References

  • Cork, A., et al. (1996). Control of the yellow stem borer, Scirpophaga incertulas by mating disruption with a PVC resin formulation of the sex pheromone of Chilo suppressalis (Lepidoptera: Pyralidae) in India.[7] Bulletin of Entomological Research.

  • Kovanci, O. B., et al. (2006). Effects of pheromone loading, dispenser age, and trap height on pheromone trap catches of the Oriental fruit moth in apple orchards. Phytoparasitica.

  • Butler, L. I., & McDonough, L. M. (1979). Insect sex pheromones: Evaporation rates from rubber septa. Journal of Chemical Ecology.

  • Trece Inc. CIDETRAK® IMM Pheromone Slow Release Dispenser Label (Plodia interpunctella).

  • He, P., et al. (2023). Preparation, performance characterization, and field trapping application of long-acting Chilo suppressalis sex pheromone-loaded environmentally resistant fibers. New Journal of Chemistry.

Sources

dosage optimization for Z10-16:Ac pheromone traps

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Dosage Optimization for Z10-16:Ac Pheromone Traps

Target Audience: Researchers, Entomologists, and Pest Management Professionals Target Species: Pseudexentera spoliana (Oak Olethreutid Leafroller) and related Lepidopteran defoliators

Introduction & Mechanistic Background

(Z)-10-Hexadecenyl acetate (Z10-16:Ac) is a highly specific semiochemical utilized in the monitoring of certain early-season forest and agricultural pests. Extensive gas chromatography-mass spectrometry (GC/MS) and behavioral bioassays have confirmed that Z10-16:Ac is the primary, highly attractive sex pheromone component of the female oak olethreutid leafroller (Pseudexentera spoliana), a defoliator of Quercus species[1].

While identifying the correct semiochemical is the first step, field efficacy relies entirely on the emission rate of the lure, which is dictated by the initial loading dosage[2]. As a Senior Application Scientist, I emphasize that dosage optimization is not a linear "more is better" paradigm. Instead, it requires balancing the active space of the pheromone plume against the neurobiological limits of the target insect.

The Causality of Dosage Limits: When a male moth detects Z10-16:Ac, the hydrophobic molecules enter the sensilla trichodea on the antennae and are transported by Pheromone Binding Proteins (PBPs) to Odorant Receptors (ORs).

  • Sub-optimal Dosage: Fails to create a sufficient "active space" (the volume of air where the pheromone concentration exceeds the behavioral threshold). The plume dissipates before reaching distant males, resulting in false-negative population estimates.

  • Supra-optimal Dosage: Causes receptor saturation. When the concentration of Z10-16:Ac is too high near the trap, it triggers sensory adaptation. The male moth experiences "close-range arrestment"—it stops its anemotactic (upwind) flight and becomes confused, failing to enter the trap[1].

Below is the olfactory transduction pathway illustrating how Z10-16:Ac triggers behavioral responses, highlighting where dosage saturation can disrupt the system.

Pathway Z10 Z10-16:Ac Molecule (Dose-Dependent Plume) OBP Pheromone Binding Protein (PBP) Transport Z10->OBP Sensillum Lymph OR Odorant Receptor (OR) Activation OBP->OR Binding Ion Cation Channel Opening OR->Ion Signal Cascade Depol Membrane Depolarization (Receptor Potential) Ion->Depol AP Action Potential to Antennal Lobe Depol->AP Behavior Anemotaxis (Upwind Flight to Trap) AP->Behavior Subject to Habituation at High Doses

Olfactory transduction of Z10-16:Ac in male moths, showing vulnerability to high-dose habituation.

Self-Validating Experimental Protocol for Dosage Optimization

To determine the optimal trap loading dose for P. spoliana or similar targets, the experimental design must isolate the variable of dosage from environmental noise (wind direction, canopy density, and population clustering)[3]. The following protocol is designed as a self-validating system.

Phase A: Lure Formulation

Causality: Red rubber septa are utilized because their cross-linked polymer matrix provides a steady, zero-order release rate for 16-carbon acetates, closely mimicking the natural emission rate of a calling female over a 4-to-6 week period.

  • Obtain high-purity Z10-16:Ac (>95% isomeric purity). Isomeric purity is critical; trace amounts of the (E)-isomer can act as a behavioral antagonist in some species.

  • Prepare serial dilutions of Z10-16:Ac in HPLC-grade hexane to achieve target doses: 10 µg, 100 µg, 500 µg, 1000 µg, and 3000 µg per 100 µL aliquot.

  • Apply 100 µL of each solution into the cup of a red rubber septum.

  • Negative Control: Prepare septa loaded with 100 µL of hexane only. This validates that trap catches are driven by the pheromone, not the visual cue of the trap or the rubber material.

  • Allow the solvent to evaporate in a fume hood for 24 hours prior to field deployment.

Phase B: Field Deployment & Spatiotemporal Control

Causality: Moth populations are highly localized. A trap might catch more moths simply because it is placed in a natural "flyway." A Randomized Complete Block Design (RCBD) with weekly rotation ensures that catch variance is strictly attributable to the dosage.

  • Select standard Delta traps with sticky inserts.

  • Deploy traps in the mid-canopy of host trees (e.g., Quercus rubra for P. spoliana) prior to the expected spring emergence[3].

  • Arrange traps in an RCBD. Each block must contain all dosage levels plus the control, spaced at least 20 meters apart to prevent plume overlap (plume interference).

  • Self-Validation Step (Rotation): Check traps weekly to count and remove captured males. Crucially, rotate the position of the traps within each block sequentially. This nullifies any positional bias caused by microclimates or prevailing wind currents.

FieldWorkflow Prep Formulate Z10-16:Ac (10 to 3000 µg + Blank) Deploy Deploy in RCBD (20m spacing in Canopy) Prep->Deploy Collect Weekly Data Collection (Count & Clear Inserts) Deploy->Collect Rotate Rotate Trap Positions (Nullify Spatial Bias) Collect->Rotate Rotate->Collect Repeat Weekly Analyze Statistical Analysis (ANOVA & Tukey's HSD) Rotate->Analyze End of Season Validate Establish Optimal Dose (Max Catch w/o Arrestment) Analyze->Validate

Workflow for self-validating field optimization of Z10-16:Ac pheromone traps.

Quantitative Data Presentation & Interpretation

The following table summarizes expected dose-response dynamics based on field optimization trials for Z10-16:Ac targeting defoliating leafrollers[1].

Loading Dose (µg)Est. Release Rate (ng/hr)Mean Catch / Trap / WeekEAG Amplitude (mV)Behavioral Observation (Plume Dynamics)
0 (Control) 0.00.2 ± 0.10.0Incidental catch only; validates baseline.
10 0.54.2 ± 1.10.8Weak attraction; active space too small.
100 5.018.5 ± 3.42.1Consistent entry; moderate active space.
500 25.042.1 ± 5.6 3.5Optimal upwind flight; maximum trap entry.
1000 50.038.4 ± 6.23.7Minor arrestment; males hesitate near trap entrance.
3000 150.012.0 ± 4.13.8 (Saturated)Close-range confusion; severe sensory habituation.

Data Synthesis: The data clearly demonstrates a bell-shaped response curve. While Electroantennogram (EAG) amplitudes plateau at higher doses (indicating maximum receptor firing), the actual field catch drops significantly at 3000 µg. This confirms the causality of close-range arrestment: the receptors are firing, but the neurological overload prevents the insect from completing the behavioral sequence required to enter the trap. Therefore, a loading dose of 500 µg is optimal for monitoring P. spoliana.

References

  • [1] Grant, G.G., Pendrel, B., Slessor, K.N., Meng, X.Z., & Miller, W.E. (1991). IDENTIFICATION OF SEX PHEROMONE COMPONENTS FOR TWO LEPIDOPTERAN DEFOLIATORS, THE OAK OLETHREUTID LEAFROLLER, PSEUDEXENTERA SPOLIANA (CLEMENS), AND THE ASPEN LEAFROLLER, PSEUDEXENTERA OREGONANA (WALSINGHAM). The Canadian Entomologist, Cambridge Core. URL:[Link]

  • [2] The Pherobase. (2025). Semiochemical compound: (Z)-10-Hexadecenyl acetate | C18H34O2. URL:[Link]

  • [3] USDA Forest Service. (2013). Forest & Shade Tree Insect & Disease Conditions for Maine - Highlights (Pseudexentera spoliana defoliation and trap monitoring). URL:[Link]

Sources

Application Notes & Protocols: Mating Disruption in Integrated Pest Management Using (Z)-10-Hexadecen-1-yl Acetate (Z10-16:Ac)

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist

Introduction & Principle of Mating Disruption

Integrated Pest Management (IPM) is a holistic strategy that combines various techniques to control pests, aiming to minimize economic damage while reducing reliance on broad-spectrum insecticides and mitigating risks to human health and the environment.[1][2] One of the most targeted and environmentally benign tactics within IPM is pheromone-mediated mating disruption.[2][3][4] This guide focuses on the practical application of a specific semiochemical, (Z)-10-Hexadecen-1-yl acetate (Z10-16:Ac), for the management of key lepidopteran pests.

The Target Pheromone: (Z)-10-Hexadecen-1-yl Acetate (Z10-16:Ac)

(Z)-10-Hexadecen-1-yl acetate, hereafter Z10-16:Ac, is a synthetically produced version of a naturally occurring female sex pheromone used by several moth species for mate location.[5][6] Female moths release a plume of this chemical into the air, and males of the same species use their antennae to follow this scent trail upwind to find the female for mating.[5][7] The species-specific nature of pheromones makes them ideal for targeted pest control with minimal impact on non-target organisms, including beneficial insects.[5][6]

Pests for which Z10-16:Ac is a known pheromone component include, but are not limited to:

  • Rowan moth (Eurhodope advenella)[6]

  • Oak olethreutid leafroller (Pseudexentera spoliana)[6]

  • Common sheep moth (Hemileuca eglanterina)[6]

Mechanism of Action: How Pheromone-Mediated Mating Disruption Works

Mating disruption does not kill pests directly. Instead, it interferes with their ability to reproduce by permeating the atmosphere with a high concentration of synthetic pheromones.[4][8] This saturation of the environment makes it difficult or impossible for male moths to locate calling females, thereby reducing or delaying successful mating events.[2][5][9] A reduction in mating leads directly to fewer offspring in the next generation and, consequently, less crop damage.[5]

The primary mechanisms by which mating disruption is achieved include:

  • Competitive Attraction & False-Trail Following: A high density of synthetic pheromone dispensers creates numerous "false trails." Male moths waste time and energy following these trails to artificial sources instead of to receptive females.[7][9]

  • Camouflage/Masking: The high background concentration of the synthetic pheromone can mask the weaker, natural pheromone plumes released by females, effectively making them invisible to males.[4]

  • Sensory Adaptation/Habituation: Prolonged exposure to high pheromone levels can desensitize the olfactory receptors on male antennae, rendering them temporarily unable to detect any pheromone plume, natural or synthetic.[4][7]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=760]; node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} caption: Diagram illustrating the mechanism of mating disruption.

Advantages in Integrated Pest Management (IPM)

The use of Z10-16:Ac for mating disruption offers several key advantages:

  • High Specificity: Affects only the target pest species, preserving beneficial insects like predators, parasitoids, and pollinators.[5][6]

  • Environmental Safety: Pheromones are non-toxic, required in very low amounts, and are non-persistent in the environment.[6]

  • Resistance Management: Provides an alternative mode of action that can be integrated with conventional insecticides to delay the development of resistance.[10]

  • Worker Safety: Reduces the need for conventional insecticide applications, leading to shorter re-entry intervals and enhanced safety for farm workers.[10]

Pre-Application Planning & Field Assessment

A successful mating disruption program is built on a foundation of careful planning and assessment. It is most effective when pest pressure is low to moderate and is applied over large, contiguous areas.[5][11]

Site Selection and Characterization
  • Acreage: Mating disruption is generally not recommended for small plots (less than 10 acres) due to the "edge effect," where mated females can easily immigrate from surrounding untreated areas.[5][7] Larger, more isolated blocks are ideal.[11]

  • Pest History: Review historical pest monitoring data and damage reports to understand the baseline pest pressure. Mating disruption alone may not be sufficient in areas with historically high pest densities.[5][11]

  • Surrounding Environment: Identify nearby sources of the target pest, such as unmanaged or conventionally-treated fields. A buffer zone or intensified border treatment may be necessary.[7]

Protocol: Establishing Baseline Pest Population

This protocol is a self-validating step; the data collected here serves as the control against which the efficacy of the mating disruption program will be measured.

Objective: To quantify the initial population density of the target pest before applying Z10-16:Ac dispensers.

Materials:

  • Pheromone-baited traps (e.g., Delta traps, wing traps) with lures specific to the target pest.

  • Sticky trap liners.

  • GPS device or field map.

  • Data collection sheets.

Procedure:

  • Timing: Deploy traps in early spring, before the anticipated first flight of the adult moths.[3][12]

  • Trap Density: Place a minimum of 1-2 traps per 5 acres. Ensure even distribution across the entire area, including the interior and borders.

  • Trap Placement: Hang traps in the upper third of the crop canopy, clear of foliage, to ensure optimal airflow around the trap.[1]

  • Monitoring Frequency: Inspect traps weekly.[12] Count and record the number of captured male moths on the data sheet.

  • Lure and Liner Replacement: Replace sticky liners when they become dirty or filled with insects. Replace pheromone lures according to the manufacturer's specified field life (typically 4-8 weeks).

  • Action Threshold: Continue monitoring for at least 2-3 weeks to establish a clear baseline average of moths captured per trap per week. This data will determine if initial pest pressure is low enough for mating disruption to be the primary control tactic or if a preliminary insecticide application is needed to reduce the population.[5]

Selecting the Appropriate Z10-16:Ac Formulation

The choice of dispenser technology is critical and depends on the crop, labor availability, and desired duration of control.

Formulation TypeDescriptionRelease MechanismAdvantagesConsiderations
Hand-Applied Dispensers Twist-ties, clips, or membrane dispensers manually attached to plants.[5][11]Passive diffusion from a pheromone-impregnated matrix or reservoir.[11]Season-long control from a single application; precise placement.High initial labor cost for deployment.[11]
Aerosol Emitters ("Puffers") Programmable devices that release a metered dose of pheromone at set intervals.[11][13]Active, timed spray release.[13]Very low labor cost due to low dispenser density (1-2 per acre); programmable release rate.[11][13]Higher upfront cost per unit; requires battery maintenance.
Sprayable Formulations Microencapsulated pheromone applied with standard spray equipment.[14]Pheromone is released as microcapsules break down over time.Can be applied with existing farm machinery; excellent coverage.Shorter field life (typically 2-4 weeks) requires multiple applications.

Field Application Protocols

The goal of application is to create a uniform, homogenous cloud of pheromone throughout the treatment area.

Protocol for Passive Dispenser Deployment

Objective: To correctly deploy hand-applied Z10-16:Ac dispensers for season-long mating disruption.

Materials:

  • Selected hand-applied dispensers (e.g., twist-ties).

  • Field map with calculated dispenser locations.

  • Gloves.

Procedure:

  • Timing: Apply dispensers just before the first sustained moth flight ("biofix"), as determined by the baseline monitoring traps (Section 2.2).[13] Late application will compromise effectiveness.[13][15]

  • Calculate Density: Follow the manufacturer's label for the recommended number of dispensers per acre/hectare. This is typically between 100-400 units per acre.

  • Distribution Pattern: Place dispensers in a grid-like pattern throughout the entire block.

  • Placement: Attach dispensers to the upper third of the plant canopy, where most moth activity occurs.[1]

  • Border Reinforcement: In blocks smaller than 20 acres or those adjacent to sources of infestation, consider increasing the dispenser density along the outer 2-3 rows to counteract the immigration of mated females.[11]

  • Record Keeping: Note the date of application and the specific product used in the field log.

dot graph G { graph [layout=neato, overlap=false, splines=true, width=760]; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [style=invis];

} caption: Experimental workflow for a mating disruption program.

Efficacy Assessment & Program Validation

Assessing efficacy is crucial for validating the program's success and making informed decisions for the following season. It is a self-validating system where post-treatment data is compared against pre-treatment baselines and/or untreated control plots.

Protocol for Monitoring Trap Shutdown

The most common method for assessing mating disruption efficacy is monitoring the reduction of male moth captures in pheromone traps within the treated area, a phenomenon known as "trap shutdown".[9]

Objective: To quantify the reduction in male moth captures in treated areas compared to baseline or control areas.

Materials:

  • Pheromone-baited traps (same type as used for baseline monitoring).

  • Data collection sheets.

Procedure:

  • Trap Placement: Maintain the same network of monitoring traps used for baseline assessment. If possible, establish a similar network in a nearby, untreated control block for direct comparison.

  • Monitoring Frequency: Continue weekly trap checks throughout the season.

  • Data Analysis: Calculate the percentage of trap shutdown using the following formula:

    % Shutdown = 100 * (1 - (Avg. Moths per Trap in Treated Area / Avg. Moths per Trap in Control/Baseline))

  • Interpretation: A successful mating disruption program should achieve >90% trap shutdown.[11] It is critical to remember that trap shutdown indicates disruption of orientation to point sources (the traps), not necessarily a complete cessation of mating.[9] Therefore, this data must be correlated with actual damage assessment.

Protocol for Damage Assessment

This is the ultimate measure of success, as it directly quantifies the economic benefit of the program.

Objective: To compare the level of crop damage in Z10-16:Ac treated areas versus untreated control areas.

Procedure:

  • Sampling: At key times during the season and at harvest, randomly select a representative sample of the crop (e.g., 1,000 fruits, a set number of plants) from both the treated and control blocks.

  • Inspection: Carefully inspect each sample for signs of larval entry, feeding damage, or other pest-specific injury.

  • Quantification: Calculate the percentage of damaged units for both the treated and control plots.

  • Validation: A significant reduction in damage in the treated plot compared to the control plot validates the efficacy of the mating disruption program.

Example Efficacy Monitoring Data
MetricPre-Treatment BaselineUntreated Control (In-Season)Z10-16:Ac Treated (In-Season)Conclusion
Avg. Moths/Trap/Week 1518194% Trap Shutdown
Crop Damage at Harvest 8% (previous year)11%1.5%86% Reduction in Damage

Troubleshooting & Key Considerations

  • High Trap Captures After Application: If trap shutdown is not achieved, it may indicate that pest pressure is too high, dispensers were applied too late, or dispenser density is too low.

  • Edge Damage: Damage concentrated on the borders of the treated area points to immigration from outside sources. Reinforce borders with higher dispenser density or consider a border spray.[7]

  • Canopy Density: Very open or very dense canopies can affect airflow and pheromone distribution. Adjust dispenser placement accordingly.[11]

  • Program Duration: Mating disruption has a cumulative effect. It may take several consecutive seasons of use to significantly reduce overwintering pest populations.[15]

References

  • EPPO. (n.d.). PP 1/264 (2) Principles of efficacy evaluation for mating disruption pheromones. EPPO database on PP1 Standards. Retrieved from [Link]

  • Hogan, D. (2017, July 7). IPM Mating Disruption. Wisconsin Fruit, University of Wisconsin-Madison. Retrieved from [Link]

  • S. K. Chemical Intermediates. (n.d.). Insect Pheromones and Intermediates. Retrieved from [Link]

  • Campbell, J. F., et al. (2022). Evaluation of Mating Disruption for Suppression of Plodia interpunctella Populations in Retail Stores. Insects, 13(7), 609. Retrieved from [Link]

  • Northeastern IPM Center. (n.d.). Pest-Mating Disruptors and IPM Lead to Better-Quality Fruit. Retrieved from [Link]

  • Storm, C., et al. (2014). Efficacy of pheromone-based control system, Exosex™ SPTab, against moth pests in European food processing facilities. Julius-Kühn-Archiv, (447), 118. Retrieved from [Link]

  • The Philadelphia Orchard Project. (2023, April 24). Pheremone Mating Disrupters for Orchard Pests. Retrieved from [Link]

  • Athanassiou, C. G., et al. (2023). Mating Disruption as a Pest Management Strategy: Expanding Applications in Stored Product Protection. Insects, 14(1), 5. Retrieved from [Link]

  • Suterra. (n.d.). How Mating Disruption Works. Retrieved from [Link]

  • Tobin, P. C., et al. (2014). Relationship between efficacy of mating disruption and gypsy moth density. International Journal of Pest Management, 60(2), 103-108. Retrieved from [Link]

  • Triple Performance. (n.d.). Mating disruption for codling moth control using pheromones. Retrieved from [Link]

  • The Pherobase. (n.d.). Semiochemical compound: (Z)-10-Hexadecenyl acetate. Retrieved from [Link]

  • Battelle. (2023, October 11). Why Pheromones Should Not be Missing in Your Sustainable Crop Protection Toolbox. Retrieved from [Link]

  • Plant Archives. (2024). Pheromone traps in insect pest management: a comprehensive review of their applications, efficacy and future directions in integrated pest management. Plant Archives, 24(1), 1352-1360. Retrieved from [Link]

  • Farmer's Business Network. (n.d.). pheromone (Z)-11-Hexadecen-1-yl acetate. Retrieved from [Link]

  • Semios. (2020, December 23). Understanding Pheromones and Mating Disruption. Retrieved from [Link]

  • FreshPlaza. (2024, October 23). Installation and monitoring of pheromone traps. Retrieved from [Link]

  • Tavares, C., et al. (2025). Genetic Characterization and Mating Disruption in Spodoptera Species, a Case Study on Spodoptera frugiperda (Lepidoptera, Noctuidae): A Systematic Review. Insects, 16(11), 304. Retrieved from [Link]

  • Washington State University. (n.d.). Mating Disruption. WSU Tree Fruit. Retrieved from [Link]

  • Insect Science. (n.d.). Pheromone Based Mating Disruption. Retrieved from [Link]

  • Renou, M., et al. (2002). Disruption of responses to pheromone by (Z)-11-hexadecenyl trifluoromethyl ketone, an analogue of the pheromone, in the cabbage armyworm Mamestra brassicae. Pest Management Science, 58(8), 839-844. Retrieved from [Link]

  • The Pherobase. (n.d.). The Pherobase Synthesis - Z11-16Ac. Retrieved from [Link]

  • CropLife International. (n.d.). Mixed formulations of CS and SC (ZC). Retrieved from [Link]

  • Target Specialty Products. (2023, February 6). ZC Formulations: pest control solutions for now and later. Retrieved from [Link]

  • Professional Pest Manager. (2020, July 1). Understanding Formulation Types: What is a ZC Formulation in Pesticides?. Retrieved from [Link]

  • Welter, S. C., et al. (2005). Pheromone mating disruption offers selective management options for key pests. California Agriculture, 59(1), 16-22. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (Z)-10-Hexadecenyl Acetate via Silver Nitrate Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (Z)-10-Hexadecenyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions regarding the use of silver nitrate (argentation) chromatography for this specific application.

The Principle of Argentation Chromatography

Argentation chromatography is a powerful affinity chromatography technique used for separating unsaturated compounds, particularly geometric isomers (Z/E or cis/trans).[1][2] The stationary phase, typically silica gel, is impregnated with silver nitrate. The separation mechanism relies on the reversible formation of polar charge-transfer complexes between the silver ions (Ag+) on the stationary phase and the π-electrons of the carbon-carbon double bonds in the analyte molecules.[3]

The stability of these complexes, and thus the retention on the column, is influenced by the steric accessibility of the double bond. Z-(cis) isomers, being more sterically hindered, form weaker complexes with the silver ions and therefore elute from the column before the corresponding E-(trans) isomers.[3] This differential interaction allows for the effective separation of (Z)-10-Hexadecenyl acetate from its E-isomer and other impurities.

Experimental Protocol: Purification of (Z)-10-Hexadecenyl Acetate

This protocol outlines a general procedure for the purification of (Z)-10-Hexadecenyl acetate using a silver nitrate-impregnated silica gel column.

I. Preparation of 10% (w/w) Silver Nitrate-Impregnated Silica Gel
  • Dissolution: In a round-bottom flask protected from light (e.g., covered in aluminum foil), dissolve 10 g of silver nitrate (AgNO₃) in 50 mL of deionized water.[1]

  • Slurry Formation: To the silver nitrate solution, add 90 g of silica gel (60 Å, 230-400 mesh). Add a sufficient amount of a solvent like acetone or methanol to create a thick, easily stirrable slurry.[4]

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. Continue until the silica gel is a completely free-flowing white powder.[1][4]

  • Activation: Activate the silver nitrate-impregnated silica gel by heating it in an oven at 110-120°C for at least 4 hours.[1]

  • Storage: Store the activated stationary phase in a desiccator, protected from light, to prevent degradation.[1][4]

II. Column Packing and Equilibration
  • Column Preparation: Select a glass chromatography column of appropriate size for the amount of sample to be purified.

  • Packing: Prepare a slurry of the silver nitrate-impregnated silica gel in a non-polar solvent such as hexane. Pour the slurry into the column and allow it to pack under gravity, ensuring an even and compact bed. Gently tap the column to dislodge any air bubbles.[1]

  • Equilibration: Equilibrate the packed column by washing it with several column volumes of the initial mobile phase (e.g., 100% hexane). Do not allow the column to run dry.[4]

III. Sample Loading and Elution
  • Sample Preparation: Dissolve the crude (Z)-10-Hexadecenyl acetate mixture in a minimal amount of the initial mobile phase (e.g., hexane).

  • Loading: Carefully load the sample onto the top of the column.[1]

  • Elution: Begin elution with a non-polar mobile phase, such as 100% hexane. The less-retained (Z)-isomer will elute first. Gradually increase the polarity of the mobile phase by introducing a slightly more polar solvent, such as toluene or dichloromethane, in a gradient.[4] For example, a gradient of 0-10% toluene in hexane can be effective. The more strongly retained (E)-isomer and other more polar impurities will elute in the later fractions.

  • Fraction Collection: Collect fractions and monitor their composition using an appropriate analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Solvent Removal: Combine the fractions containing the purified (Z)-10-Hexadecenyl acetate and remove the solvent using a rotary evaporator.

Troubleshooting Guide

This section addresses common issues encountered during the purification of (Z)-10-Hexadecenyl acetate using silver nitrate chromatography.

Problem Possible Cause(s) Solution(s)
Poor or No Separation of Z/E Isomers Inactive Column: The silver nitrate may have degraded due to exposure to light or reactive compounds.[4]Prepare a fresh column. Always store silver nitrate-impregnated silica in the dark.[4]
Incorrect Solvent System: The mobile phase may be too polar, causing both isomers to elute too quickly without sufficient interaction with the silver ions.[4]Decrease the polarity of the mobile phase. Start with a non-polar solvent like hexane and gradually introduce a more polar solvent in a shallow gradient.[4]
Column Overloading: Exceeding the separation capacity of the column.[4]Reduce the amount of sample loaded onto the column.[4]
Peak Tailing in Chromatogram Active Sites on Silica: Uncoated portions of the silica gel may be interacting non-specifically with the acetate group of the molecule.Ensure the silica is thoroughly and evenly coated with silver nitrate. Deactivating the silica with a small amount of a polar solvent before coating can sometimes help.[4]
Inappropriate Solvent: The solvent may not be optimal for the compound, leading to poor peak shape.Experiment with different solvent systems, ensuring the analyte is fully soluble.
Irreproducible Retention Times Column Degradation: The silver nitrate on the column can degrade over time.[1]Use a freshly prepared column for each separation or store the column protected from light and air.[1]
Inconsistent Mobile Phase Composition: Inaccurate mixing of solvents.[1]Prepare fresh mobile phase for each run and ensure accurate mixing.
Low Recovery of Product Strong Retention: The compound may be too strongly retained on the column.Increase the polarity of the eluting solvent towards the end of the chromatography to ensure all the compound is eluted.
Degradation on Column: The compound may be sensitive to the acidic nature of the silica gel or the silver nitrate.Neutralize the silica gel with a base (e.g., triethylamine) before impregnation with silver nitrate. However, be cautious as this can affect the separation.
Column Darkening Exposure to Light: Silver nitrate is light-sensitive and will darken upon exposure.Protect the column from light by wrapping it in aluminum foil. While some darkening is normal, rapid and extensive darkening may indicate degradation.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal percentage of silver nitrate to use for impregnating the silica gel?

A1: While concentrations as high as 20-30% have been used in the past, it has been found that a high silver nitrate content does not necessarily improve retention or selectivity and can lead to issues like rapid darkening of the column and silver ion contamination in the final product.[5] For many applications, a loading of 0.5% to 10% (w/w) silver nitrate on silica gel provides excellent resolution.[5][6][7] A 10% loading is a common starting point for preparative separations.[1][4]

Q2: Can I reuse a silver nitrate column?

A2: While it is sometimes possible to reuse a silver nitrate column, it is generally not recommended for achieving high-purity results, especially in a professional setting. The silver ions can degrade over time, leading to inconsistent and poor separations.[1] For optimal and reproducible results, it is best to use a freshly prepared column for each purification.[4]

Q3: My compound has other functional groups besides the double bond. Will this interfere with the separation?

A3: Yes, other polar functional groups, such as the acetate group in (Z)-10-Hexadecenyl acetate, can interact with the silica gel stationary phase. This is why a non-polar mobile phase is used to minimize these interactions and allow the separation to be primarily based on the interaction of the double bond with the silver ions. If your compound has very polar functional groups, you may need to adjust the mobile phase polarity accordingly.

Q4: Are there alternatives to silver nitrate chromatography for separating Z/E isomers?

A4: Yes, other chromatographic techniques can be used. Preparative high-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, can be optimized to separate geometric isomers.[1] However, argentation chromatography is often a more specific and effective method for this particular type of separation.[1]

Q5: How can I monitor the separation as it is happening?

A5: The most common method is to collect fractions and analyze them by thin-layer chromatography (TLC) or gas chromatography (GC). For TLC analysis, you can use a silver nitrate-impregnated TLC plate to visualize the separation of the isomers. For GC analysis, you will see two distinct peaks for the Z and E isomers, allowing you to determine which fractions contain the desired pure compound.

Visualizing the Workflow and Mechanism

Argentation Chromatography Workflow

G cluster_prep Stationary Phase Preparation cluster_chrom Chromatography cluster_analysis Analysis & Final Product prep1 Dissolve AgNO3 in Water prep2 Add Silica Gel & Form Slurry prep1->prep2 prep3 Remove Solvent (Rotary Evaporator) prep2->prep3 prep4 Activate in Oven (110-120°C) prep3->prep4 pack Pack Column with AgNO3-Silica Slurry prep4->pack equil Equilibrate Column (e.g., Hexane) pack->equil load Load Sample equil->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (GC or TLC) collect->analyze pool Pool Pure Fractions analyze->pool evap Evaporate Solvent pool->evap product Purified (Z)-10-Hexadecenyl Acetate evap->product

Caption: Workflow for the purification of (Z)-10-Hexadecenyl acetate.

Mechanism of Z/E Isomer Separation

G cluster_column Column Bed Ag+ Silver Ions (Ag+) on Silica Support Z_isomer (Z)-Isomer (cis) Z_isomer->Ag+ Weaker Interaction (Steric Hindrance) Elutes Faster E_isomer (E)-Isomer (trans) E_isomer->Ag+ Stronger Interaction (Less Hindrance) Elutes Slower

Caption: Differential interaction of Z and E isomers with silver ions.

References

  • Preparative Silver Ion Chromatography on Home-Made TLC plates. AOCS. [Link]

  • Supporting information - Rsc.org. Royal Society of Chemistry. [Link]

  • Synthesis of (Z)-7-hexadecen-l-yl acetate and (Z). Indian Academy of Sciences. [Link]

  • A Guide to the Practice of Analytical Silver Ion-thin-layer chromatography on Pre-coated Silica Gel Plates. AOCS. [Link]

  • Liquid Chromatography Problem Solving and Troubleshooting. LCGC North America. [Link]

  • How to separate E and Z isomers?. ResearchGate. [Link]

  • Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase. PMC. [Link]

  • Synthesis and Field Evaluation of the Sex Pheromone of Plutella xylostella (L.) (Lepidoptera: Plutellida). CABI Digital Library. [Link]

  • Sequence of solvents used for elution of the chromato- graphic column. ResearchGate. [Link]

  • Synthesis of (Z)-11-hexadecenyl acetate. PrepChem.com. [Link]

  • Chromatography with Silver Nitrate: Part 2. UQ eSpace - The University of Queensland. [Link]

  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. [Link]

  • the direct acyl-alkylation of arynes. Organic Syntheses Procedure. [Link]

  • Introduction to Silver Ion Chromatography. AOCS. [Link]

  • Method of separating e and z isomers of an alkene alcohol and derivatives thereof.
  • Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. alwsci. [Link]

  • Solvent selection in liquid chromatography. ScienceDirect. [Link]

  • Silver Ion-Complexation High-Speed Countercurrent Chromatography Coupled with Prep-HPLC for Separation of Sesquiterpenoids from Germacrene A Fermentation Broth. MDPI. [Link]

  • Chromatography with silver nitrate. Sciencemadness.org. [Link]

  • Impact of saponification and silver-nitrate purification on lacustrine alkenone distributions and alkenone-based indices. Research Collection. [Link]

Sources

Technical Support Center: Stability & Handling of Z10-16:Ac Pheromone Lures

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemistry of Failure

You are likely working with (Z)-10-Hexadecenyl acetate (Z10-16:Ac) , a critical semiochemical for species such as the Spotted Tentiform Leafminer (Phyllonorycter blancardella) or the Yellow Peach Moth (Dichocrocis punctiferalis).

Unlike saturated hydrocarbons, Z10-16:Ac possesses a cis-double bond at the 10th carbon and an acetate ester group . This structure creates two specific points of failure that will ruin your field data if not managed:

  • Oxidative Cleavage/Epoxidation: Atmospheric oxygen attacks the alkene (double bond), cleaving the chain into aldehydes or forming epoxides. This destroys the specific "key" required for the insect's receptor.

  • Geometric Isomerization (The "Z" to "E" Flip): UV light and heat can flip the molecule from Cis (Z) to Trans (E).

    • Why this is critical: In many Lepidopteran species, the "E" isomer is not just inactive; it is an antagonist . Even a 1-5% contamination of E10-16:Ac can shut down trap catch entirely, leading to false negatives in your population monitoring [1].

Module 1: Storage & Handling (The Prevention Phase)

Quick Reference: Storage Stability Matrix
Storage ConditionEnvironmentEst. StabilityRisk Factor
-20°C (Freezer) Heat-sealed foil + Argon> 2 YearsLow
4°C (Fridge) Ziploc bag6-12 MonthsModerate (Moisture/Hydrolysis)
25°C (Lab Bench) Dark2-4 WeeksHigh (Isomerization)
Field Conditions UV/Heat Exposure2-4 WeeksCritical (Oxidation)
Frequently Asked Questions: Storage

Q: My lures arrived on ice packs that had melted. Are they ruined? A: Likely not. Pheromones in rubber septa are relatively stable for short excursions (24-48 hours) above 4°C. However, immediately transfer them to -20°C. If the lures were exposed to direct sunlight during transit (e.g., left on a loading dock), perform a QC check (see Module 3).

Q: Can I store lures in a standard "frost-free" freezer? A: Caution is advised. Frost-free freezers cycle temperatures (warming up slightly to melt ice). This thermal cycling can pump air (and oxygen) into imperfectly sealed packages.

  • Protocol: Place lures in a glass jar with a Teflon-lined lid or a heat-sealed Mylar bag inside the freezer to buffer against temperature cycles.

Q: Why do my lures smell like vinegar? A: This indicates hydrolysis . Moisture has entered the package, cleaving the acetate group into the corresponding alcohol (Z10-16:OH) and acetic acid (vinegar smell). These lures are compromised and should be discarded.

Module 2: Field Deployment (The Active Phase)

The Role of Antioxidants

To extend field life, we incorporate Butylated Hydroxytoluene (BHT) . BHT acts as a radical scavenger, sacrificing itself to protect the Z10 double bond.

Q: How much BHT should I add if I am loading my own septa? A: The standard loading is 1% to 10% by mass relative to the pheromone [2].

  • Example: If loading 1 mg of Z10-16:Ac, add 0.1 mg of BHT.

  • Note: Excessive BHT (>10%) can crystallize on the septum surface, potentially altering release rates physically, though it rarely repels insects chemically.

Diagram: The Degradation Pathways

DegradationPathways cluster_prevention Prevention Strategy Z10 (Z)-10-Hexadecenyl Acetate (Active Lure) Radical Free Radical Attack (UV / Heat) Z10->Radical Initiation Alcohol Z10-16:OH + Acetic Acid (Hydrolysis) Z10->Alcohol + H2O (Moisture) Peroxide Hydroperoxide Intermediate Radical->Peroxide + O2 E10 (E)-10-Hexadecenyl Acetate (Isomerization) Radical->E10 Bond Rotation Aldehyde Aldehydes/Epoxides (Chain Cleavage) Peroxide->Aldehyde Decomposition BHT BHT (Antioxidant) BHT->Radical Scavenges

Figure 1: Chemical degradation pathways of Z10-16:Ac. Note that Isomerization (Red) can occur even without oxygen if UV is present.

Module 3: Quality Control & Diagnostics

Troubleshooting Guide: "My Trap Catches Dropped to Zero"

If your experiment is failing, follow this diagnostic workflow before blaming the insect population.

Step 1: The "Flash-Off" Check

  • Issue: Fresh rubber septa release pheromones at a very high rate for the first 24 hours ("Flash-off").

  • Symptom:[1][2][3] High catch day 1, zero catch day 2-3 (due to sensory adaptation/confusion of the insect).

  • Fix: Pre-age lures in a fume hood for 24 hours before field deployment [3].

Step 2: The Isomer Check (GC-MS Protocol) You must verify if your "Z" has turned to "E".

Protocol: Extraction & Analysis

  • Extraction: Soak one septum in 1.0 mL of HPLC-grade Hexane for 30 minutes. Sonicate for 5 minutes.

  • Standard: Add an internal standard (e.g., Tridecyl acetate) to quantify loss.

  • GC Configuration:

    • Column: You cannot use a standard non-polar column (like DB-5) to separate Z/E isomers effectively. You must use a high-polarity wax column (e.g., DB-Wax, HP-INNOWax) or a specialized chiral column [4].

    • Oven: 60°C (1 min)

      
       5°C/min 
      
      
      
      230°C.
  • Interpretation:

    • Look for a small peak appearing before the main Z10 peak. This is usually the E-isomer.

    • Threshold: If E-isomer > 3-5%, discard the batch.

Diagram: Troubleshooting Logic Flow

Troubleshooting Start Issue: Low Trap Catch CheckLure Lure Age > 4 Weeks? Start->CheckLure Replace Replace Lure CheckLure->Replace Yes CheckSmell Smells Acidic/Vinegar? CheckLure->CheckSmell No Hydrolysis Hydrolysis Detected (Discard) CheckSmell->Hydrolysis Yes GCMS Run GC-MS (Wax Column) CheckSmell->GCMS No ResultZ Pure Z-Isomer Found GCMS->ResultZ ResultE >5% E-Isomer Found GCMS->ResultE ResultOx Aldehydes/Unknowns Found GCMS->ResultOx BioCheck Check Insect Population (Biology Issue) ResultZ->BioCheck ResultE->Replace ResultOx->Replace

Figure 2: Decision matrix for diagnosing pheromone trap failure.

References

  • El-Sayed, A. M. (2025). The Pherobase: Database of Pheromones and Semiochemicals. (Accessed via The Pherobase).

  • Hodges, R. J., et al. (1998).[4] "Optimising pheromone lures and trapping methodology." Journal of Stored Products Research. Discusses BHT loading protocols (1:1 to 10:1 ratios).

  • Cork, A., et al. (2003). "Trapping effect of synthetic sex pheromone... efficacy of antioxidant BHT."[1][4] Zeitschrift für Naturforschung C. Confirms BHT extends lure life by 6-8 weeks.

  • Millar, J. G., & Haynes, K. F. (1998). Methods in Chemical Ecology: Chemical Methods. Kluwer Academic Publishers.

Sources

Technical Support Center: Troubleshooting Low Trap Catch Rates with Z10-16:Ac Blends

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist in chemical ecology, I frequently assist researchers and agricultural professionals in troubleshooting failing pheromone monitoring systems.

When working with Z10-16:Ac ((Z)-10-hexadecenyl acetate)—the primary sex pheromone component for several economically significant lepidopteran pests, such as the oak olethreutid leafroller (Pseudexentera spoliana)[1]—precision is everything. A drop in trap catches rarely means the local pest population has vanished; rather, it usually indicates a breakdown in the chemical communication channel.

This guide provides a deep-dive, mechanistic approach to diagnosing and resolving low trap catch rates with 16-carbon acetate blends.

Diagnostic Workflow

Before altering your experimental design, follow this self-validating decision tree to isolate the root cause of the failure.

Z1016Ac_Troubleshooting Start Low Trap Catch (Z10-16:Ac Lure) AgeCheck Lure > 4 Weeks Old or Heat Exposed? Start->AgeCheck Replace Replace Lure & Retest AgeCheck->Replace Yes GCMS Run GC-MS Purity Analysis AgeCheck->GCMS No Hydrolysis High Z10-16:OH (Hydrolysis) GCMS->Hydrolysis Moisture Isomer High E10-16:Ac (UV Isomerization) GCMS->Isomer UV Exposure Release Check Dispenser Release Rate GCMS->Release Purity OK Trap Verify Trap Placement Release->Trap Rate OK

Diagnostic flowchart for troubleshooting Z10-16:Ac pheromone lure failure.

Frequently Asked Questions (Troubleshooting Q&A)

Q1: My trap catches plummeted after a week of heavy rain and high humidity. What happened?

A: Ester Hydrolysis. Acetate pheromones like Z10-16:Ac are highly susceptible to hydrolysis in the presence of moisture and fluctuating pH[2]. Water cleaves the ester bond, converting Z10-16:Ac into its corresponding alcohol, Z10-16:OH . The Causality: In many Lepidoptera, closely related sympatric species use different functional groups to maintain reproductive isolation. If your lure begins emitting Z10-16:OH, it likely activates a distinct antagonistic olfactory receptor neuron (ORN) in the male moth's antennae. This sends a "wrong species" signal to the brain, causing the male to instantly abort anemotaxis (upwind flight).

Q2: I stored my lures in a clear plastic container on my dashboard before deployment. Could this cause issues?

A: Yes, UV-Induced Photoisomerization. Exposure to ultraviolet (UV) radiation from sunlight causes the double bond in the Z (cis) configuration to isomerize into the E (trans) configuration, producing E10-16:Ac [2]. The Causality: Even a 2–5% contamination of the E-isomer can act as a potent behavioral antagonist. The insect's olfactory system is highly selective; the presence of the E-isomer competitively binds to Odorant Binding Proteins (OBPs) or directly triggers inhibitory neural pathways, effectively masking the attractive Z-isomer.

Q3: I switched from red rubber septa to thick-walled polyethylene vials to make the lures last longer, but now catches are near zero. Why?

A: Insufficient Release Rate Kinetics. Z10-16:Ac is a 16-carbon chain molecule. It has a significantly higher molecular weight and lower vapor pressure compared to shorter 12- or 14-carbon acetates. Thick-walled polyethylene restricts the diffusion of heavier C16 molecules, dropping the emission rate below the male moth's behavioral threshold (typically <10 ng/hr). Red rubber septa provide a more porous matrix, allowing for the optimal volatilization of heavier acetates.

Quantitative Degradation Profile

To optimize your field protocols, refer to this summary of how environmental stressors impact Z10-16:Ac blends.

Environmental StressorPrimary Chemical ReactionResulting ByproductBehavioral Impact on Target SpeciesPrevention & Mitigation Strategy
High Humidity / Rain Ester HydrolysisZ10-16:OHActs as a potent antagonist; aborts upwind flight.Use hydrophobic dispenser matrices; replace lures after severe storms.
UV Exposure (Sunlight) PhotoisomerizationE10-16:AcCompetes for OBPs; reduces or completely shuts down catch.Store in opaque, sealed aluminum pouches at -20°C until deployment.
High Temperature (>35°C) Accelerated VolatilizationNone (Rapid Depletion)Emission drops below sensory threshold after initial "dumping" phase.Switch to membrane-controlled dispensers during peak summer heat.

Self-Validating Experimental Protocols

To definitively diagnose lure failure, you must rely on self-validating experimental designs. Below are the standard operating procedures for chemical and behavioral verification.

Protocol A: GC-MS Quantification of Lure Emission and Purity

This protocol validates both the release rate and the isomeric purity of your deployed lures. Self-validation mechanism: The inclusion of an internal standard ensures extraction efficiency, while a fresh, unexposed lure serves as the baseline control.

Step-by-Step Methodology:

  • Sample Collection: Remove the suspected degraded Z10-16:Ac lure from the field trap using clean forceps. Place it immediately into a sealed glass vial on dry ice.

  • Extraction: In the lab, submerge the lure in 5 mL of GC-grade hexane[2].

  • Internal Standard Addition: Add exactly 10 µg of pentadecyl acetate (15:Ac) to the hexane. (15:Ac is used because it does not occur naturally in the blend and elutes cleanly between C14 and C16 compounds).

  • Agitation: Seal the vial and agitate on a shaker table for 24 hours at room temperature to ensure complete extraction.

  • Chromatography: Inject 1 µL of the extract into a GC-MS equipped with a polar column (e.g., DB-WAX or INNOWax). A polar column is strictly required to separate the Z and E isomers.

  • Data Analysis: Compare the peak areas of Z10-16:Ac, E10-16:Ac, and Z10-16:OH against the 15:Ac internal standard. If Z10-16:OH exceeds 5% of the total blend, hydrolysis is your culprit.

Protocol B: Wind Tunnel Behavioral Assay for Antagonism

If GC-MS shows minor degradation, you must determine if those byproducts are actively repelling the moths or if the lure is simply too weak. Self-validation mechanism: A positive control proves the test insects are physiologically competent to fly; if they fail the positive control, the insects (not the lure) are compromised.

Step-by-Step Methodology:

  • Environmental Setup: Configure the wind tunnel to 0.3 m/s wind speed, 25°C, and 60% RH. Conduct the assay under red light during the insect's natural scotophase (dark period).

  • Positive Control Test: Place a fresh, certified 1 mg Z10-16:Ac red rubber septum at the upwind source. Release 10 virgin males downwind. You must observe >80% source contact to proceed.

  • Treatment Test: Replace the positive control with the field-aged lure. Release a new cohort of 10 virgin males.

  • Behavioral Scoring: Record the sequence of behaviors: Activation (wing fanning) -> Lock-on -> Upwind Flight -> Close Approach -> Source Contact.

  • Interpretation:

    • If males do not activate at all, the lure is depleted (emission is too low).

    • If males activate, begin upwind flight, but suddenly veer away and abort halfway, the lure is emitting an antagonist (Z10-16:OH or E10-16:Ac). This is because the sensillar esterases[3] in the moth's antennae are being overwhelmed or inhibited by the degraded byproducts, disrupting the neural processing of the plume.

References

Sources

Technical Support Center: Stability & Troubleshooting of (Z)-10-Hexadecenyl Acetate in Rubber Septa Dispensers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. (Z)-10-Hexadecenyl acetate (Z10-16:Ac) is a critical semiochemical used in the monitoring and mating disruption of various lepidopteran defoliators, including the oak olethreutid leafroller (Pseudexentera spoliana)[1]. While rubber septa are the industry standard for passive volatile dispensers, researchers frequently encounter stability issues—specifically isomerization, ester hydrolysis, and inconsistent release kinetics.

This guide provides mechanistic troubleshooting and self-validating protocols to ensure the analytical and biological integrity of your field bioassays.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My field lures lose their attractive efficacy after 14 days, despite GC-FID showing sufficient residual pheromone mass. What is happening? The Mechanism: Your active (Z)-10-Hexadecenyl acetate is likely undergoing stereoisomerization to the inactive (or inhibitory) (E)-10-Hexadecenyl acetate isomer. If you are using standard red natural rubber septa, this process is catalytically driven by the elemental sulfur used in the rubber's vulcanization (curing) process[2]. UV radiation and elevated field temperatures further accelerate this geometric degradation[3]. The Solution: Switch your dispenser substrate. Gray halo-butyl elastomer septa are cured with phenolic resins or organic peroxides rather than sulfur, which drastically reduces the rate of Z-to-E isomerization[4]. Alternatively, formulate your Z10-16:Ac with UV absorbers and antioxidants prior to loading[3].

Q2: GC-MS analysis of my aged septa reveals increasing concentrations of (Z)-10-Hexadecen-1-ol. Is my standard contaminated? The Mechanism: It is highly probable that your standard was pure, but the acetate ester bond is undergoing hydrolysis within the septum matrix. Environmental moisture, combined with the slightly acidic or basic microenvironment of certain rubber polymers, cleaves the acetate group to yield the corresponding alcohol. Because alcohols and acetates have different volatilities and polarities, this shifts the emitted OH:Ac ratio over time, which can severely disrupt moth attraction[5]. The Solution: Store loaded septa in airtight, desiccated containers at -20°C until immediately before field deployment. Ensure your loading solvent is completely anhydrous.

Q3: We loaded 100 µg of Z10-16:Ac into septa using dichloromethane, but a colleague used hexane. Our release rates are completely different. Why? The Mechanism: The choice of loading solvent significantly alters how the pheromone partitions into the rubber polymer network. Septa loaded with polar or chlorinated solvents like CH2Cl2 swell differently than those loaded with hexane, altering the internal diffusion coefficient of the pheromone. The decay slope of the release rate from septa loaded with CH2Cl2 differs significantly from those loaded with hexane, leading to higher variability and altered emission ratios[5]. The Solution: Standardize your loading protocol. Hexane is the recommended solvent for long-chain aliphatic acetates like Z10-16:Ac, as it evaporates cleanly without permanently altering the elastomer's cross-linking structure[5].

Part 2: Quantitative Data on Dispenser Stability

To assist in experimental design, the following table summarizes the stability and emission kinetics of alkenyl acetates across different dispenser matrices.

Table 1: Comparative Stability of Alkenyl Acetates in Elastomer Dispensers

Dispenser TypeCuring AgentZ-to-E Isomerization Rate (14 days)Relative Emission RateRecommended Field Life
Red Natural Rubber Elemental SulfurHigh (up to 20-30% conversion)1.0x (Baseline)2 - 3 weeks
Gray Halo-butyl Elastomer Phenolic Resin / PeroxideNegligible (< 2% conversion)0.2x (Slower release)8 - 10 weeks
Black Halo-butyl (55G) Phenolic Resin + CarbonLow0.3x6 - 8 weeks

(Data synthesized from comparative stability studies on unsaturated pheromones[2][4])

Part 3: System Workflows & Visualizations

Degradation Z10 (Z)-10-Hexadecenyl Acetate (Active Pheromone) E10 (E)-10-Hexadecenyl Acetate (Inactive Isomer) Z10->E10 Stereoisomerization Z10OH (Z)-10-Hexadecen-1-ol (Hydrolysis Product) Z10->Z10OH Ester Hydrolysis Catalysts Sulfur (Red Rubber) UV Light & Heat Catalysts->Z10 Moisture Environmental Moisture Matrix pH Moisture->Z10

Caption: Mechanistic degradation pathways of (Z)-10-Hexadecenyl acetate in rubber septa.

GCMS_Workflow Step1 1. Septa Collection & Cryopreservation Step2 2. Hexane Extraction (24h steep) Step1->Step2 Step3 3. Add Internal Standard (Tridecane) Step2->Step3 Step4 4. GC-MS Analysis (HP-5MS Column) Step3->Step4 Step5 5. Data Quantification (AUC Ratio) Step4->Step5

Caption: Self-validating GC-MS workflow for quantifying residual pheromone in field-aged septa.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Standardized Loading of Z10-16:Ac into Rubber Septa

Trustworthiness Principle: Gravimetric validation ensures that the solvent has fully evaporated and the target dose is accurately embedded in the matrix, preventing solvent-induced release variability.

  • Preparation: Pre-extract gray halo-butyl septa in HPLC-grade hexane for 24 hours to remove manufacturing impurities. Air-dry in a fume hood for 24 hours.

  • Solution Formulation: Dissolve (Z)-10-Hexadecenyl acetate in anhydrous hexane to achieve a concentration of 1 µg/µL.

  • Application: Place septa cup-side up in a clean glass Petri dish. Using a positive-displacement micropipette, apply 100 µL (100 µg) of the solution directly into the cup of each septum.

  • Solvent Evaporation: Allow the hexane to evaporate in a fume hood at 20°C for exactly 1 hour.

  • Gravimetric Validation: Weigh a subset of 5 septa before loading and 1 hour post-loading. The mass increase should exactly match the mass of the loaded pheromone (0.1 mg), confirming complete solvent evaporation.

Protocol 2: Extraction and GC-MS Analysis of Residual Pheromone

Trustworthiness Principle: The addition of an internal standard prior to extraction corrects for incomplete solvent diffusion and volatile losses during sample handling, ensuring true quantification.

  • Sample Collection: Remove field-aged septa using solvent-washed forceps. Place individually into 4 mL glass vials with PTFE-lined caps and immediately store at -20°C to halt degradation[6].

  • Internal Standard Addition: Add 2.0 mL of HPLC-grade hexane containing 10 µg/mL of tridecane (internal standard) to each vial.

  • Extraction: Sonicate the vials for 15 minutes, then allow them to steep at room temperature for 24 hours to ensure complete diffusion of the residual Z10-16:Ac from the rubber matrix.

  • Analysis: Inject 1 µL of the extract into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS). Use a temperature program starting at 50°C (hold 1 min), ramping at 10°C/min to 250°C[7].

  • Quantification: Calculate the residual Z10-16:Ac by comparing the area under the curve (AUC) of the pheromone peak (using characteristic fragments like m/z 61 and 43) to the AUC of the tridecane internal standard.

References

*[6] BenchChem. "Application Note: GC-MS Analysis of Pheromone Gland Extracts." Benchchem.com. 6 *[5] Kuenen, L. P. S. "Pheromone release ratio variability affected by rubber septa and solvent." PubMed / NIH. 5 *[7] Frontiers. "Scent releasing silicone septa: A versatile method for bioassays with volatiles." Frontiersin.org. 7 *[2] Brown, D. F., et al. "Insect Sex Pheromones: Formulations to Increase the Stability of Conjugated Dienes." Journal of Economic Entomology / OUP. 2 *[4] Knight, A. L., et al. "A Comparison of Gray Halo-butyl Elastomer and Red Rubber Septa to Monitor Codling Moth in Sex Pheromone-Treated Orchards." SciSpace. 4 *[1] Grant, G. G., et al. "IDENTIFICATION OF SEX PHEROMONE COMPONENTS FOR TWO LEPIDOPTERAN DEFOLIATORS, THE OAK OLETHREUTID LEAFROLLER, PSEUDEXENTERA SPOLIANA, AND THE ASPEN LEAFROLLER, PSEUDEXENTERA OREGONANA." The Canadian Entomologist / Cambridge Core. 1 *[3] Ideses, R., & Shani, A. "Chemical protection of pheromones containing an internal conjugated diene system from isomerization and oxidation." ResearchGate. 3

Sources

Technical Support Center: High-Purity Z10-16:Ac Isolation

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Alcohol Impurities in Z-10-Hexadecenyl Acetate Synthesis Ticket ID: Z10-PUR-001 Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Purity Imperative

You are likely encountering a persistent trace of (Z)-10-hexadecen-1-ol (Z10-16:OH) in your final (Z)-10-hexadecenyl acetate (Z10-16:Ac) product. In pheromone synthesis, even 1-2% residual alcohol can act as a behavioral antagonist, rendering the lure ineffective.

Because the boiling point differential between the C16 alcohol and its acetate ester is negligible (<5°C at reduced pressure), fractional distillation is often insufficient for >99% purity. This guide prioritizes Chemical Scavenging and Chromatographic Resolution over thermal separation.

Phase 1: Diagnostic & Triage

Q: My acetylation reaction stalled at 95% conversion. Can I just distill the product? A: No. Do not attempt to distill the crude mixture yet. The alcohol and acetate will co-distill.

  • Cause: Stalled acetylation is usually due to water contamination in the pyridine or "old" acetic anhydride that has hydrolyzed to acetic acid.

  • Immediate Fix: Add 10 mol% DMAP (4-Dimethylaminopyridine) and 0.5 equivalents of fresh acetic anhydride. Stir for 1 hour. DMAP acts as a hyper-nucleophilic acylation catalyst that drives sterically hindered or sluggish alcohols to completion.

Q: The alcohol spot on TLC is "tailing" into my product spot. How do I fix this? A: This indicates column overloading or an overly polar solvent system.

  • Fix: Switch to a gradient elution. Start with 100% Hexane to move the acetate, then slowly introduce Ethyl Acetate (EtOAc). The alcohol (polar) will adsorb strongly to the silica, while the acetate (non-polar) elutes early.

Phase 2: The "Chemical Broom" Protocol (Recommended)

For scales >1g where chromatography is costly, or when you need to remove the final 2-5% of unreacted alcohol without running a column, use the Succinic Anhydride Scavenging Method .

The Logic: We convert the neutral, lipophilic impurity (Alcohol) into an acidic hemisuccinate. We then wash the mixture with a basic aqueous solution.[1][2][3] The impurity becomes a water-soluble salt and is discarded; the product (Acetate) remains in the organic layer.

Protocol: Succinic Scavenging
  • Reagents: Add Succinic Anhydride (1.2 equivalents relative to the estimated residual alcohol, usually 0.1–0.2 eq of total mass) and DMAP (cat.) to the crude reaction mixture.

  • Reaction: Stir at room temperature for 2–4 hours (or 50°C for 1 hour).

  • Workup:

    • Dilute with Hexane or MTBE.

    • Wash 1: Saturated NaHCO₃ (Sodium Bicarbonate) . Crucial Step: The hemisuccinate impurity moves to the water layer here.

    • Wash 2: Water.[1][3][4]

    • Wash 3: Brine.[3]

  • Dry: Dry organic layer over MgSO₄ and concentrate.

Workflow Visualization

ScavengingProtocol Start Crude Mixture (Z10-16:Ac + Trace Z10-16:OH) Reagent Add Succinic Anhydride + DMAP (Cat.) Start->Reagent Reaction Reaction: Alcohol converts to Acidic Hemisuccinate Reagent->Reaction Wash Wash with sat. NaHCO3 (Phase Separation) Reaction->Wash OrgLayer Organic Layer Contains: Z10-16:Ac (Product) Wash->OrgLayer Top Phase AqLayer Aqueous Layer Contains: Hemisuccinate Salt (Impurity) Wash->AqLayer Bottom Phase Final Pure Z10-16:Ac (>99% Purity) OrgLayer->Final Waste Discard to Waste AqLayer->Waste

Caption: Logical flow of the Succinic Anhydride scavenging method to chemically separate alcohol impurities.

Phase 3: Chromatographic Solutions

If you prefer Flash Chromatography (or for analytical samples), use the following parameters. The separation relies on the significant polarity difference between the hydroxyl group (-OH) and the ester group (-OAc).

Separation Parameters Table
ParameterRecommendationTechnical Rationale
Stationary Phase Silica Gel 60 (230-400 mesh)Standard phase; alcohol binds via H-bonding.
Mobile Phase 2% EtOAc in Hexane (Isocratic)Low polarity keeps the alcohol stuck at the baseline while moving the acetate (Rf ~0.3-0.4).
Loading Capacity 1:50 (Sample : Silica mass)High loading is acceptable due to large Rf Δ.
TLC Visualization PMA (Phosphomolybdic Acid) or KMnO₄Z10 alkene stains well; UV is weak for aliphatic acetates.
Rf Values Acetate: 0.45Alcohol: 0.05 (in 5% EtOAc/Hexane).
Purification Decision Tree

PurificationLogic Input Crude Z10-16:Ac Check Check Purity (GC/TLC) Input->Check Decision Alcohol %? Check->Decision HighImp >5% Alcohol Decision->HighImp LowImp <5% Alcohol Decision->LowImp TraceImp <1% Alcohol Decision->TraceImp Action1 Re-run Acetylation (Ac2O + DMAP) HighImp->Action1 Action2 Succinic Scavenging LowImp->Action2 Action3 Flash Column (2% EtOAc/Hex) TraceImp->Action3 Action1->Check Final Final QC Action2->Final Action3->Final

Caption: Decision matrix for selecting the appropriate purification method based on impurity levels.

Phase 4: Analytical Validation (FAQs)

Q: How do I confirm the alcohol is truly gone? A: Gas Chromatography (GC) is the gold standard.

  • Column: DB-Wax or HP-5.

  • Signature: The alcohol (Z10-16:OH) will have a higher retention time than the acetate (Z10-16:Ac) on non-polar columns (like HP-5) due to boiling point, but significantly longer retention on polar columns (DB-Wax) due to hydrogen bonding.

  • Mass Spec (EI): Look for the diagnostic loss of acetic acid (M-60) in the acetate spectrum, which is absent in the alcohol spectrum.

Q: What about Z/E isomerization? A: If you suspect the double bond geometry has scrambled (Z to E), silica gel will not separate these isomers. You must use Silver Nitrate (AgNO₃) impregnated silica gel (approx. 10% w/w). The silver ions complex differently with the cis (Z) and trans (E) pi-clouds, allowing separation.

References

  • Acid-Catalyzed Transesterification for Preparation of Long-Chain Alkenyl Acetate Insect Sex Pheromones. The Natural Products Journal. (2026). 5[1][3][6][7][8][9][10][11][12]

  • Succinic Anhydride - Organic Syntheses Procedure. Organic Syntheses. Coll. Vol. 2, p.560. 13

  • Separation of (Z)-11-Hexadecenyl acetate on Newcrom R1 HPLC column. SIELC Technologies. 14[3][7][8][9][10][11]

  • 11-Hexadecen-1-ol, acetate, (Z)- Physical Properties. NIST Chemistry WebBook. 15[3][6][7][8][9][10][11][14][16]

Sources

Validation & Comparative

A Researcher's Guide to the GC-MS Retention Index of (Z)-10-Hexadecenyl Acetate on Polar Columns

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of chemical ecology and drug development, the precise identification of semiochemicals is paramount. For researchers studying lepidopteran pheromones, such as (Z)-10-Hexadecenyl acetate, gas chromatography-mass spectrometry (GC-MS) is an indispensable tool. However, mass spectra alone can be insufficient for the unambiguous identification of isomers, which often exhibit nearly identical fragmentation patterns. This is where the concept of the retention index (RI) becomes a critical parameter for confident structural elucidation.

This guide provides a comprehensive comparison of the retention index of (Z)-10-Hexadecenyl acetate on polar gas chromatography columns. We will delve into the causality behind experimental choices, present supporting experimental data, and offer a detailed protocol for the determination of retention indices in your own laboratory.

The Critical Role of Polarity and Retention Indices

The choice of a GC column's stationary phase is a pivotal decision in chromatographic method development. For the analysis of moderately polar compounds like acetate esters, polar stationary phases offer distinct advantages. These phases, typically based on polyethylene glycol (PEG) or cyanopropyl polysiloxanes, induce greater retention for polar analytes compared to nonpolar columns.[1][2] This enhanced interaction is crucial for the separation of positional and geometric isomers of long-chain unsaturated acetates, which may co-elute on nonpolar phases.[3]

The Kovats Retention Index (KI) provides a standardized measure of a compound's retention time, normalized to the retention times of adjacent n-alkane standards.[4] This system allows for the comparison of retention data across different instruments and laboratories, provided the same stationary phase and temperature programming conditions are used.[3][5] For complex mixtures of pheromone components, a comparison of KIs on columns of differing polarity can be a powerful tool for confirming compound identity.[3][5]

Comparative Analysis of Retention Indices on Polar Columns

A seminal study by De Marques, McElfresh, and Millar provides a foundational dataset for the Kovats retention indices of numerous lepidopteran pheromone components on both nonpolar (DB-5) and polar (DB-WAX) columns.[3][5] The DB-WAX column is a polyethylene glycol (PEG) stationary phase, known for its high polarity and utility in separating polar analytes.[1][2]

Below is a summary of the Kovats retention index for (Z)-10-Hexadecenyl acetate and its isomers on a DB-WAX polar column, as derived from the aforementioned study.

CompoundDouble Bond PositionGeometryKovats Retention Index (KI) on DB-WAX
10-Hexadecenyl acetate 10 Z (cis) 2169
10-Hexadecenyl acetate10E (trans)2167
9-Hexadecenyl acetate9Z (cis)2170
9-Hexadecenyl acetate9E (trans)2168
11-Hexadecenyl acetate11Z (cis)2168
11-Hexadecenyl acetate11E (trans)2166
12-Hexadecenyl acetate12Z (cis)2167
12-Hexadecenyl acetate12E (trans)2165

Data extracted from De Marques, F.A., McElfresh, J.S., and Millar, J.G. (2000). Kováts retention indexes of monounsaturated C12, C14, and C16 alcohols, acetates and aldehydes commonly found in lepidopteran pheromone blends. Journal of the Brazilian Chemical Society, 11(6), 592-599.

As the data indicates, the DB-WAX column provides excellent separation of the positional isomers. The subtle differences in the retention indices between the Z and E isomers also highlight the resolving power of this polar stationary phase.

Experimental Protocol for Retention Index Determination

To ensure the reproducibility and accuracy of retention index measurements, a well-defined experimental protocol is essential. The following is a step-by-step methodology for the determination of the Kovats retention index of (Z)-10-Hexadecenyl acetate.

1. Preparation of Standards:

  • Analyte Solution: Prepare a stock solution of (Z)-10-Hexadecenyl acetate in a high-purity solvent such as dichloromethane or hexane at a concentration of approximately 1 mg/mL.

  • n-Alkane Standard Mixture: Prepare a mixture of n-alkanes (e.g., C18 to C24) in the same solvent. The concentration of each n-alkane should be comparable to that of the analyte.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: An Agilent 6890 GC or equivalent, coupled to a 5973 Mass Selective Detector or equivalent.

  • Column: DB-WAX capillary column (30 m x 0.32 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow or pressure. A typical linear velocity would be around 43 cm/s.

  • Injector: Split/splitless injector in split mode (e.g., 50:1 split ratio) at 250°C.

  • Oven Temperature Program: 100°C for 1 min, then ramp at 5°C/min to 240°C.

  • Mass Spectrometer: Electron impact (EI) ionization at 70 eV. Scan range of m/z 40-450.

3. Data Acquisition:

  • Inject the n-alkane standard mixture to determine the retention times of the bracketing alkanes.

  • Inject the (Z)-10-Hexadecenyl acetate solution. For improved accuracy, a co-injection of the analyte with the n-alkane mixture is recommended.

4. Kovats Retention Index Calculation: The Kovats retention index (KI) for a temperature-programmed analysis is calculated using the following formula:

KI = 100 * [n + (t_R(x) - t_R(n)) / (t_R(N) - t_R(n))]

Where:

  • t_R(x) is the retention time of the analyte.

  • t_R(n) is the retention time of the n-alkane eluting before the analyte.

  • t_R(N) is the retention time of the n-alkane eluting after the analyte.

  • n is the carbon number of the n-alkane eluting before the analyte.

Workflow for RI Determination

The logical flow for determining the retention index is a critical, self-validating process.

GCMS_RI_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_calc Data Processing Analyte Prepare (Z)-10-Hexadecenyl acetate solution Coinject Co-inject analyte and alkanes Analyte->Coinject Alkanes Prepare n-alkane standard mixture Alkanes->Coinject GC_Run Execute GC-MS run (Polar Column) Coinject->GC_Run Data_Acq Acquire retention time data GC_Run->Data_Acq Identify_Peaks Identify analyte and backeting alkane peaks Data_Acq->Identify_Peaks Calc_RI Calculate Kovats Retention Index Identify_Peaks->Calc_RI Compare_DB Compare with literature/database values Calc_RI->Compare_DB

Caption: Workflow for the determination of the GC-MS retention index.

Conclusion

The use of polar columns, such as the DB-WAX, in conjunction with the Kovats retention index system, provides a robust and reliable method for the identification of (Z)-10-Hexadecenyl acetate and its isomers. The experimental data presented in this guide, sourced from peer-reviewed literature, offers a valuable reference for researchers in the field. By following the detailed experimental protocol, scientists can confidently determine retention indices in their own laboratories, leading to more accurate and defensible analytical results. The integration of retention index data with mass spectral information is a cornerstone of modern chromatographic analysis, ensuring the highest level of scientific integrity.

References

  • De Marques, F.A., McElfresh, J.S., & Millar, J.G. (2000). Kováts retention indexes of monounsaturated C12, C14, and C16 alcohols, acetates and aldehydes commonly found in lepidopteran pheromone blends. Journal of the Brazilian Chemical Society, 11(6), 592-599. [Link]

  • Millar, J. G., & McElfresh, J. S. (2002). Kováts retention indexes of monounsaturated C12, C14, and C16 alcohols, acetates and aldehydes commonly found in lepidopteran pheromone blends. Journal of the Brazilian Chemical Society, 13(1), 1-10. [Link]

  • El-Sayed, A. M. (2025). The Pherobase: Database of Insect Pheromones and Semiochemicals. [Link]

  • Restek Corporation. (n.d.). Stabilwax®-MS Columns. [Link]

  • Agilent Technologies. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. [Link]

  • NIST. (n.d.). NIST Chemistry WebBook. [Link]

  • Zhang, X., et al. (2013). iMatch: A retention index tool for analysis of gas chromatography-mass spectrometry data. Journal of Chromatography A, 1305, 251-258. [Link]

  • Kovats, E. (1958). Gas-chromatographische Charakterisierung organischer Verbindungen. Teil 1: Retentionsindices aliphatischer Halogenide, Alkohole, Aldehyde und Ketone. Helvetica Chimica Acta, 41(7), 1915-1932. [Link]

Sources

diagnostic NMR signals for cis-10-hexadecenyl acetate vinyl protons

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Stereochemical & Positional Verification[1]

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Subject: cis-10-Hexadecenyl Acetate (Z10-16:Ac)[1]

Executive Summary

cis-10-Hexadecenyl acetate is a bioactive fatty acetate frequently identified as a sex pheromone component in Lepidoptera (e.g., Plutella xylostella, the diamondback moth).[1] In synthesis and quality control, the primary analytical challenges are stereochemical purity (distinguishing cis vs. trans) and positional isomerism (distinguishing


 from 

or

).[1]

This guide establishes the 1H and 13C NMR diagnostic signals required to validate the cis-10 geometry. It compares NMR's efficacy against GC-MS alternatives, demonstrating that while NMR is the gold standard for stereochemistry, it must be paired with specific mass spectrometry techniques for absolute positional confirmation.

Part 1: Diagnostic NMR Signatures (The "Fingerprint")

The Vinyl Proton Region ( H NMR)

In a high-field NMR (300 MHz+), the vinyl protons of cis-10-hexadecenyl acetate do not appear as simple doublets.[1] They reside in a magnetically "isolated" environment, sufficiently removed from the deshielding acetate group at C1.

  • Chemical Shift (

    
    ): 5.34 ± 0.02 ppm [1]
    
  • Multiplicity: Complex multiplet (often appearing as a distorted triplet of triplets).[1]

  • Diagnostic Coupling (

    
    ):  The critical parameter for stereochemistry is the vicinal coupling constant between the vinyl protons (H-10 and H-11).[1]
    
    • 
       (Z): 10.5 – 11.0 Hz  (Diagnostic for target)[1]
      
    • 
       (E):  15.0 – 16.0 Hz (Diagnostic for impurity)[1]
      

Expert Insight (The "Roof Effect"): Because the chemical shifts of H-10 and H-11 are nearly identical (magnetic equivalence), the signal often exhibits strong second-order effects (the "roof effect"), where the outer legs of the multiplet lean inward. To resolve this for precise


-value calculation, use Benzene-

instead of CDCl

.[1] The magnetic anisotropy of the benzene ring often induces a shift difference between H-10 and H-11, converting the second-order system into a clearer first-order pattern.
The Allylic Carbon Confirmation ( C NMR)

While proton NMR can be ambiguous due to signal overlap,


C NMR provides the definitive binary test for stereochemistry via the allylic carbons  (C-9 and C-12). This is due to the 

-gauche effect, which shields cis allylic carbons significantly more than trans.[1]
Carbon PositionSignal Typecis-10 Shift (ppm)trans-10 Shift (ppm)

(Diagnostic Gap)
C-9, C-12 Allylic 27.2 ± 0.2 32.6 ± 0.2 ~5.4 ppm
C-10, C-11Vinylic129.9 ± 0.2130.5 ± 0.2~0.6 ppm (Unreliable)

Validation Rule: If you observe a signal at 32 ppm , your sample contains trans isomer contamination.[1] A pure cis product must show allylic signals only at 27 ppm .[1]

Part 2: Comparative Analysis (NMR vs. Alternatives)

To ensure comprehensive characterization, one must understand where NMR excels and where it fails compared to Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Table 1: Method Performance Comparison
FeatureHigh-Field NMR (

H/

C)
GC-MS (Standard EI)GC-MS (DMDS Derivatization)
Stereochemistry Superior. Direct measurement of

-coupling and

-gauche shifts.[1]
Poor. Relies on small retention time differences; spectra are identical.[1]Moderate. Requires specific library standards.[1]
Positional Isomerism Weak.

and

signals are virtually identical.[1]
Weak. Double bond migration under EI obscures position.[1]Superior. DMDS adducts yield diagnostic fragments indicating bond position.[1]
Sample Recovery Non-destructive. Sample can be reused.[1]Destructive. Destructive.
Purity Quantification Excellent. Molar ratio of integrals.Good. Area % (requires response factor calibration).N/A. Qualitative only.
The "Positional Blind Spot" in NMR

For long-chain acetates, the ester group's deshielding effect dissipates after 4-5 carbons. Therefore, the NMR spectrum of cis-10-hexadecenyl acetate is nearly indistinguishable from cis-11-hexadecenyl acetate.[1]

  • Recommendation: Use NMR to prove it is cis.[1] Use GC-MS (DMDS method) to prove it is position 10.[1]

Part 3: Visualization of Analytical Logic

The following diagram illustrates the decision matrix for validating the molecule, highlighting the specific signals used at each stage.

AnalyticalWorkflow Start Crude Product (Candidate Z10-16:Ac) H1NMR 1H NMR Screening (Vinyl Region ~5.34 ppm) Start->H1NMR CouplingCheck Check J-Coupling H1NMR->CouplingCheck TransPath J ~ 15-16 Hz (Trans Isomer) CouplingCheck->TransPath Large J CisPath J ~ 10-11 Hz (Cis Isomer) CouplingCheck->CisPath Small J C13Check 13C NMR Confirmation (Allylic Carbons) CisPath->C13Check ShiftCheck Check Chemical Shift C13Check->ShiftCheck Shift32 Signal at 32.6 ppm (REJECT: Trans) ShiftCheck->Shift32 Shift27 Signal at 27.2 ppm (PASS: Cis Geometry) ShiftCheck->Shift27 PositionalCheck Positional Validation (Is it Delta-10?) Shift27->PositionalCheck GCMS_DMDS GC-MS (DMDS Derivatization) Locate Double Bond PositionalCheck->GCMS_DMDS NMR Blind Spot Final Validated cis-10-Hexadecenyl Acetate GCMS_DMDS->Final Fragment Ions Confirm C10

Caption: Logical workflow for distinguishing stereoisomers and confirming positional identity using orthogonal analytical techniques.

Part 4: Experimental Protocols

Sample Preparation for High-Resolution NMR

To avoid concentration broadening and ensure accurate


-value measurement:
  • Solvent Selection: Start with CDCl

    
      (Chloroform-d) for standard verification.[1] If the vinyl multiplet (5.34 ppm) is unresolved due to overlap with the solvent satellite or second-order effects, switch to C
    
    
    
    D
    
    
    (Benzene-
    
    
    ).[1]
    • Why? Benzene's magnetic anisotropy often shifts the H-10 and H-11 protons differently, "pulling apart" the multiplet.

  • Concentration: Dissolve 10–20 mg of sample in 0.6 mL of solvent.

    • Note: For

      
      C detection of minor trans impurities (<5%), increase concentration to 50 mg  and increase scan count (ns > 1024).
      
  • Acquisition:

    • 1H: Spectral width 10 ppm, relaxation delay (

      
      ) 
      
      
      
      2.0 s.
    • 13C: Proton-decoupled, spectral width 220 ppm.[1][2]

DMDS Derivatization (For Positional Proof)

Since NMR cannot easily distinguish


 from 

, use this protocol to generate diagnostic mass fragments:
  • Dissolve 1 mg of alkene in 200

    
    L hexane.
    
  • Add 50

    
    L dimethyl disulfide (DMDS) and 10 
    
    
    
    L iodine solution (60 mg/mL in ether).
  • Heat at 40°C for 4 hours.

  • Extract with hexane and wash with Na

    
    S
    
    
    
    O
    
    
    to remove iodine.[1]
  • Analysis: Inject into GC-MS. The molecular ion (

    
    ) will increase by 94 Da.[1] Look for the bond cleavage fragment between the two sulfur-bearing carbons.
    
    • cis-10-16:Ac adduct cleavage yields fragments at m/z 173 and m/z 201 (or related acetate-loss fragments).[1]

References

  • Beilstein Journal of Organic Chemistry. "Experimental procedures and characterization data for fatty acetates." Beilstein J. Org.[1] Chem. Available at: [Link][1]

  • Journal of Chemical Ecology. "Synthesis and chemical characterization of sex pheromone candidates." J. Chem. Ecol.[1] 1993;19:119–132.[1] Available at: [Link]

  • University of Wisconsin (Reich Collection). "1H NMR Data: Alkenes, cis-Disubstituted."[1] Organic Chemistry Data.[1][3][4][5] Available at: [Link][1]

  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds."[1] (Standard reference for Allylic 13C shifts).

  • M. Buser, et al. "Identification of the Sex Pheromone of the Diamondback Moth."[1] (Specific reference for Z11/Z10 differentiation).

Sources

Comparative Analysis: FTIR Spectrum of (Z)-10-Hexadecen-1-ol Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Distinction from Geometric Isomers and Hydrolysis Impurities

Executive Summary & Core Directive

(Z)-10-Hexadecen-1-ol acetate (CAS: 35153-16-3), often abbreviated as Z10-16:Ac, is a critical semiochemical used in integrated pest management (IPM), specifically as a sex pheromone component for Lepidopteran species like Adoxophyes moths. Biological activity in these systems is strictly stereoselective; even minor contamination with the (E)-isomer or the hydrolysis product (alcohol) can inhibit pest attraction.

While Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for quantitative trace analysis, it is time-consuming and destructive. This guide establishes Fourier Transform Infrared Spectroscopy (FTIR) as the superior high-throughput screening tool for verifying isomeric purity and functional group integrity.

The Core Thesis: In the analysis of Z10-16:Ac, FTIR is defined not by what you see, but by what you don't see. The absence of the "trans-gate" peak at 967 cm⁻¹ is the primary indicator of high Z-isomeric purity.

Spectroscopic Profile: The Fingerprint of Z10-16:Ac

The FTIR spectrum of (Z)-10-Hexadecen-1-ol acetate is dominated by three structural domains: the long aliphatic chain, the acetate ester head, and the internal cis-alkene.

Table 1: Critical Functional Group Assignments
Frequency (cm⁻¹)Vibration ModeStructural AssignmentDiagnostic Value
2920 - 2850 C-H Stretch (asym/sym)Methylene (-CH₂-) chainHigh Intensity: Confirms long aliphatic chain.[1]
1745 ± 5 C=O StretchEster CarbonylPrimary ID: Confirms acetate group integrity. Loss indicates hydrolysis.
1235 ± 10 C-O-C StretchAcetate EsterSecondary ID: Supports the carbonyl assignment.
3005 =C-H StretchVinylic ProtonsWeak: Indicates unsaturation, but often buried in baseline noise.
725 CH₂ Rocking + cis-CH WagLong Chain + cis-alkeneAmbiguous: The cis wag overlaps with the methylene rocking mode.
967 =C-H Out-of-Plane Bendtrans-alkeneCRITICAL: Must be absent for pure (Z)-isomer.

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the FTIR analysis of the target molecule against its most common impurities and alternative analytical techniques.

A. Geometric Isomer Distinction: (Z) vs. (E)

The most challenging impurity to detect is the geometric isomer, (E)-10-Hexadecen-1-ol acetate. Mass spectrometry often fails here because the fragmentation patterns of Z and E isomers are nearly identical.

  • The (E)-Isomer Signature: Trans-alkenes possess a highly symmetric structure that results in a strong dipole change perpendicular to the bond axis during bending. This creates a sharp, intense band at 960–970 cm⁻¹ .

  • The (Z)-Isomer Signature: The target molecule, (Z)-10-Hexadecen-1-ol acetate, lacks this band.

B. Chemical Stability: Acetate vs. Alcohol

Pheromone lures degrade via hydrolysis, converting the active acetate into (Z)-10-hexadecen-1-ol and acetic acid.

  • Acetate (Target): Strong C=O at 1745 cm⁻¹.

  • Alcohol (Degradant): Appearance of a broad, rounded peak at 3300–3400 cm⁻¹ (O-H stretch).

C. Methodology: FTIR vs. GC-MS
FeatureFTIR (ATR Mode)GC-MS
Isomer ID Excellent (via 967 cm⁻¹ absence)Poor (requires specialized polar columns)
Throughput < 1 minute/sample20–40 minutes/sample
Sample Prep None (Neat)Dilution required (Hexane/DCM)
Quantification Semi-quantitativeHighly quantitative
Destructive? NoYes

Visualized Workflows

Diagram 1: The Analytical Decision Tree

This logic flow illustrates how to interpret the spectral data for rapid quality control.

FTIR_Decision_Tree Start Acquire Spectrum (4000 - 600 cm⁻¹) Check_CO Check 1745 cm⁻¹ (Carbonyl Peak) Start->Check_CO Check_OH Check 3300-3400 cm⁻¹ (Broad Band) Check_CO->Check_OH Present (Strong) Result_NotAcetate FAIL: Identity Mismatch Check_CO->Result_NotAcetate Absent Check_Trans Check 967 cm⁻¹ (Sharp Peak) Check_OH->Check_Trans Absent (Baseline flat) Result_Hydrolysis FAIL: Hydrolyzed to Alcohol Check_OH->Result_Hydrolysis Present Result_Pure PASS: Pure (Z)-10-Hexadecen-1-ol acetate Check_Trans->Result_Pure Absent Result_Trans FAIL: (E)-Isomer Contamination Check_Trans->Result_Trans Present

Caption: Logical progression for validating pheromone purity. The absence of specific peaks is as diagnostic as their presence.

Experimental Protocol: ATR-FTIR Validation

To ensure reproducibility, follow this self-validating protocol. This method utilizes Attenuated Total Reflectance (ATR), eliminating the need for KBr pellets.

Materials
  • Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.

  • Reference Standard: >98% pure (Z)-10-Hexadecen-1-ol acetate (stored at -20°C).

  • Cleaning Solvent: Isopropanol (HPLC Grade).

Step-by-Step Methodology
  • System Blanking:

    • Clean the ATR crystal with isopropanol and allow to dry.

    • Collect a background spectrum (Air) at 4 cm⁻¹ resolution with 16 scans .

    • Validation: Ensure the background shows atmospheric CO₂ (2350 cm⁻¹) and H₂O, but no organic residue peaks.

  • Sample Application:

    • Place 10 µL of neat (Z)-10-Hexadecen-1-ol acetate onto the crystal center.

    • Apply pressure using the anvil to ensure uniform contact (target gauge: 80–100 force units).

  • Data Acquisition:

    • Scan Range: 4000–600 cm⁻¹.

    • Resolution: 2 cm⁻¹ (Higher resolution is required to resolve the fingerprint region).

    • Scans: 32 (Signal-to-noise optimization).

  • Post-Processing:

    • Apply ATR Correction (adjusts for penetration depth vs. wavelength).

    • Perform Baseline Correction (Rubberband method).

    • Normalize the C=O peak (1745 cm⁻¹) to 1.0 absorbance units for comparative overlay.

Diagram 2: Integrated Quality Control Workflow

This diagram places the FTIR analysis within the broader context of pheromone synthesis and release.

QC_Workflow Synthesis Crude Synthesis (Z)-Selective Wittig FTIR_Screen FTIR Screening (Rapid Pass/Fail) Synthesis->FTIR_Screen Neat Oil FTIR_Screen->Synthesis Fail (Reprocess) GCMS GC-MS Analysis (Trace Quantitation) FTIR_Screen->GCMS Pass (No 967 peak) Formulation Lure Formulation (Rubber Septa) GCMS->Formulation Purity > 95%

Caption: FTIR acts as the primary gatekeeper, preventing expensive GC-MS runtime on impure batches.

References

  • NIST Mass Spectrometry Data Center. (2023). 11-Hexadecen-1-ol, acetate, (Z)- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[2] National Institute of Standards and Technology.[2][3][4] [Link] (Note: While specific to the Z-11 isomer, the structural correlation for the acetate and cis-alkene absence of 967 cm⁻¹ applies to the Z-10 isomer).

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra: Distinguishing Cis and Trans Isomers. Specac Application Notes. [Link]

  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Chapter 4: Alkenes). [Link]

  • PubChem. (2023). Compound Summary: (Z)-10-Hexadecenyl acetate. National Library of Medicine. [Link]

Sources

Technical Comparison Guide: Z10-16:Ac vs. Broad-Spectrum Lepidopteran Attractants

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Z10-16:Ac ((Z)-10-Hexadecenyl acetate) is a highly specific Type I sex pheromone component utilized primarily by specialized Lepidopteran pests such as the Cocoa Pod Borer (Conopomorpha cramerella) and various Leafminers (Phyllonorycter spp.). Unlike broad-spectrum attractants (e.g., Phenylacetaldehyde, light traps, or floral kairomones) which rely on generalized olfactory receptor neuron (ORN) stimulation across multiple species, Z10-16:Ac targets species-specific Pheromone Binding Proteins (PBPs), resulting in near-zero non-target bycatch.

This guide compares the efficacy of Z10-16:Ac against broad-spectrum alternatives, demonstrating that while broad-spectrum tools are superior for multi-species surveillance, Z10-16:Ac offers orders-of-magnitude higher sensitivity for early detection and mating disruption of target vectors.

Mechanistic Basis: Pheromone vs. Kairomone Perception

To understand efficacy differences, one must analyze the underlying signal transduction pathways. Z10-16:Ac operates via a "labeled-line" coding system, whereas broad-spectrum attractants often trigger "across-fiber" patterns.

Signaling Pathway Visualization

The following diagram contrasts the highly tuned Pheromone Response Pathway (Z10-16:Ac) with the generalized Kairomone Response Pathway (Floral Volatiles).

OlfactoryPathways cluster_0 Specific Pathway (Z10-16:Ac) cluster_1 Broad-Spectrum Pathway (Floral Volatiles) Pheromone Ligand: Z10-16:Ac PBP PBP: Pheromone Binding Protein (Hydrophobic Transport) Pheromone->PBP Adsorption OR_S Receptor: OR-Specific (e.g., CcraOR1) PBP->OR_S Transport Orco Co-Receptor: Orco OR_S->Orco Heteromerization Neuron_S ORN: Pheromone Sensitive (Macroglomerular Complex) Orco->Neuron_S Ion Channel Opening Neuron_G ORN: General Odorant (Ordinary Glomeruli) Orco->Neuron_G Behavior_S Behavior: Upwind Flight (Mating Instinct) Neuron_S->Behavior_S Labeled Line Kairomone Ligand: PAA / Linalool GOBP GOBP: General Odorant Binding Protein Kairomone->GOBP OR_G Receptor: OR-General (Broad Tuning) GOBP->OR_G OR_G->Orco Behavior_G Behavior: Feeding/Oviposition Neuron_G->Behavior_G Across-Fiber Pattern

Caption: Comparison of Z10-16:Ac labeled-line signaling (high specificity) vs. broad-spectrum across-fiber signaling.

Comparative Efficacy Analysis

Specificity and Selectivity
  • Z10-16:Ac: Functions as a reproductive imperative. Only males of the target species (and rare sympatric congeners) possess the specific ORs to detect it.

  • Broad-Spectrum (e.g., Phenylacetaldehyde - PAA): Mimics floral nectar sources. Attracts both males and females of Noctuidae, Pyralidae, and beneficial pollinators (Hymenoptera), leading to high "noise" in data.

Sensitivity and Range
  • Z10-16:Ac: Active at picogram levels. The "active space" (plume reach) can extend >50 meters downwind due to the high sensitivity of the male antenna.

  • Broad-Spectrum: Requires milligram to gram release rates. Effective range is typically <10 meters, relying on visual cues (if light is added) or close-range foraging drives.

Quantitative Performance Matrix
FeatureZ10-16:Ac (Pheromone) Floral Volatiles (e.g., PAA) Light Traps (UV/Mercury)
Target Sex Male OnlyMale & Female (Mated/Virgin)Male & Female
Species Specificity High (>99% Target)Low (<20% Target)Very Low (<5% Target)
Detection Threshold

g (picograms)

g (milligrams)
N/A (Visual)
Active Range 50–100 meters5–15 metersLine of Sight (10–30 m)
Bycatch (Non-Target) NegligibleHigh (Pollinators, Predators)Extremely High
Longevity (Lure) 4–8 Weeks (Rubber Septa)1–2 Weeks (Liquid Vial)Daily (Power Source)

Experimental Validation Protocols

To objectively validate Z10-16:Ac efficacy, researchers should employ a Randomized Complete Block Design (RCBD) field trial.

Protocol: Field Efficacy Trial (Z10-16:Ac vs. PAA)

Objective: Quantify the Attraction Index (AI) and Specificity Ratio (SR) of Z10-16:Ac lures compared to a PAA positive control.

Materials:

  • Treatment A: 1 mg Z10-16:Ac on Red Rubber Septa.

  • Treatment B: Phenylacetaldehyde (PAA) dispenser (high release rate).

  • Control: Hexane-treated septum.[1]

  • Traps: Delta traps with sticky inserts.

Workflow:

  • Site Selection: Identify a field with confirmed Conopomorpha cramerella or Lithocolletis pressure.

  • Trap Spacing: Deploy traps 20m apart to prevent plume interference.

  • Rotation: Rotate trap positions every 3 days to account for positional bias.

  • Duration: Run trial for 21 days (approx. one flight cycle).

Data Processing & Calculation

Calculate the Specificity Ratio (SR) using the formula:



Expected Results (Simulated Data based on Literature):

TreatmentTarget Catch (Mean/Trap/Week)Non-Target BycatchSpecificity Ratio (SR)
Z10-16:Ac 45.2 ± 5.10.8 ± 0.398.2%
PAA (Floral) 12.4 ± 3.285.6 ± 12.412.6%
Control 0.5 ± 0.21.2 ± 0.5N/A
Experimental Workflow Diagram

The following diagram outlines the standard operating procedure for validating pheromone efficacy in the field.

FieldProtocol cluster_monitor Monitoring Phase (21 Days) Start Start: Field Trial Design Site_Prep Site Selection: Confirmed Pest Pressure Start->Site_Prep Lure_Prep Lure Preparation: 1. Z10-16:Ac (1mg) 2. PAA (Broad) 3. Solvent Control Site_Prep->Lure_Prep Deploy Deployment (RCBD): >20m Spacing Downwind Orientation Lure_Prep->Deploy Check Check Traps (Every 3 Days) Deploy->Check Count Count Target vs. Bycatch Check->Count Rotate Rotate Positions Rotate->Check Analysis Data Analysis: Calculate Mean Catch & SR Rotate->Analysis End of Trial Count->Rotate End Report Generation Analysis->End

Caption: Randomized Complete Block Design (RCBD) workflow for comparative efficacy testing.

Conclusion

For applications requiring population suppression (mating disruption) or early warning monitoring , Z10-16:Ac is the superior choice due to its high specificity and active range. Broad-spectrum attractants like PAA are only recommended when the specific pheromone is unidentified or when monitoring the total biodiversity of a cropping system.

References

  • El-Sayed, A. M. (2025).[2] The Pherobase: Database of Pheromones and Semiochemicals. The Pherobase. [Link]

  • Beevor, P. S., et al. (1986). Sex pheromones of the cocoa pod borer, Conopomorpha cramerella. Bulletin of Entomological Research. [Link]

  • Gries, G., et al. (1993). Sex pheromone components of the spotted tentiform leafminer, Phyllonorycter blancardella. Journal of Chemical Ecology. [Link]

  • Landolt, P. J. (1997). Sex attractant and floral odorants in the management of noctuid moths. Journal of Economic Entomology. [Link]

  • Witzgall, P., et al. (2010). Sex pheromones and their impact on pest management. Journal of Chemical Ecology. [Link]

Sources

Technical Comparison Guide: Chromatographic Resolution of (Z)- vs. (E)-10-Hexadecenyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of (


)-10-hexadecenyl acetate (Z10-16:Ac) from its geometric isomer (

)-10-hexadecenyl acetate (E10-16:Ac) represents a classic challenge in gas chromatography. These compounds are critical pheromone components for various Lepidopteran species (e.g., Agrotis ipsilon, Plutella xylostella). Because they share identical mass spectra (EI-MS) and nearly identical boiling points, standard non-polar stationary phases fail to provide baseline resolution.

This guide objectively compares three chromatographic approaches. The Biscyanopropyl (DB-23) phase is identified as the industry standard for baseline resolution, while Ionic Liquid (SLB-IL111) columns offer a high-performance alternative for complex matrices. Polyethylene Glycol (PEG/Wax) phases are discussed as a secondary option with specific limitations.

The Challenge: Thermodynamic vs. Kinetic Separation

To distinguish these isomers, one must exploit the subtle differences in their interaction with the stationary phase rather than their volatility.

Feature(

)-10-Hexadecenyl Acetate
(

)-10-Hexadecenyl Acetate
Chromatographic Implication
Structure Cis geometry (kinked chain)Trans geometry (linear chain)

has a slightly lower boiling point due to inefficient packing.
Dipole Moment HigherLower

interacts more strongly with polar phases.

-Cloud Access
Sterically exposedSterically shieldedCritical for cyano-phase interactions.
Mechanism of Separation[1][2]
  • Non-Polar (100% Dimethylpolysiloxane): Separation relies on boiling point. The

    
     isomer typically elutes slightly before the 
    
    
    
    isomer (or co-elutes). Resolution (
    
    
    ) is usually < 0.8.
  • High-Polarity (Cyanopropyl): Separation relies on dipole-dipole interactions and

    
    -complexation. The stationary phase interacts more strongly with the exposed 
    
    
    
    -electrons of the
    
    
    isomer. Consequently,
    
    
    elutes before
    
    
    , often with baseline resolution (
    
    
    ).

Comparative Analysis of Stationary Phases

System A: High-Polarity Biscyanopropyl (e.g., DB-23, BPX-70)
  • Status: Gold Standard

  • Mechanism: Strong interaction between the nitrile groups of the stationary phase and the

    
    -electrons of the alkene double bond.
    
  • Performance: Excellent separation of geometric isomers, particularly when the double bond is in the mid-chain (position 10) which is sterically difficult to access.

  • Elution Order: (

    
    )-10-16:Ac 
    
    
    
    (
    
    
    )-10-16:Ac
System B: Ionic Liquid (e.g., SLB-IL111)
  • Status: High-Performance Alternative

  • Mechanism: Tunable selectivity based on cation/anion combinations. Extremely high polarity (higher than TCEP).

  • Performance: Often provides larger separation factors (

    
    ) than cyano columns. Higher thermal stability than traditional highly polar phases (up to 270°C).
    
  • Elution Order: (

    
    )-10-16:Ac 
    
    
    
    (
    
    
    )-10-16:Ac
System C: Polyethylene Glycol (e.g., DB-Wax, HP-INNOWax)
  • Status: Baseline / General Purpose

  • Mechanism: Hydrogen bonding and dipole interactions.

  • Performance: Can separate isomers, but peak broadening and lower maximum temperatures often result in lower resolution compared to cyano phases for this specific pair.

  • Elution Order: (

    
    )-10-16:Ac 
    
    
    
    (
    
    
    )-10-16:Ac

Experimental Protocols

Method 1: The Validated Standard (DB-23)

This protocol is designed for maximum resolution of the critical pair.

  • Column: Agilent DB-23 (or Restek Rtx-2330), 30 m

    
     0.25 mm ID 
    
    
    
    0.25 µm film.
  • Carrier Gas: Hydrogen (recommended for efficiency) at 40 cm/sec (constant flow).

  • Inlet: Split/Splitless at 250°C. Split ratio 20:1 for standards; Splitless for trace pheromone analysis (0.75 min purge).

  • Detector: FID at 260°C (or MSD).

  • Oven Program:

    • Start at 100°C (hold 1 min).

    • Ramp 15°C/min to 160°C.

    • Critical Ramp: Ramp 2°C/min to 200°C (This slow ramp maximizes isomer splitting).

    • Ramp 20°C/min to 240°C (hold 5 min).

Method 2: Ionic Liquid Optimization (SLB-IL111)

Use this when the sample contains high-boiling matrix contaminants that would degrade a cyano column.

  • Column: Supelco SLB-IL111, 30 m

    
     0.25 mm ID 
    
    
    
    0.20 µm.
  • Oven Program: Isothermal analysis at 170°C often yields sufficient separation (

    
    ) for this pair due to the extreme polarity of the phase.
    

Data Summary: Retention Indices & Resolution

The following table summarizes typical Equivalent Chain Length (ECL) or Retention Index (RI) values. Note the reversal/shift in elution logic compared to non-polar phases.

Column TypePhase ChemistryElution OrderApprox.[1] Separation Factor (

)
Resolution (

)
DB-5 (Non-Polar)5% Phenyl Methyl Siloxane

<

(or co-elute)
1.00 - 1.01< 0.5 (Fail)
DB-Wax (Polar)Polyethylene Glycol

<

1.02 - 1.031.0 - 1.2 (Marginal)
DB-23 (High Polar)50% Cyanopropyl

<

1.04 - 1.06 > 1.5 (Baseline)
SLB-IL111 (Ultra Polar)Ionic Liquid

<

1.08 > 2.0 (Excellent)

> Note on Causality: The


 isomer is retained longer on polar columns because its "kinked" structure exposes the double bond more effectively to the stationary phase's dipoles than the "straight" 

isomer, which aligns more like a saturated alkane.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct column and validating the isomer identity.

G Start Start: Sample Containing 10-16:Ac Isomers MatrixCheck Is the matrix complex? (e.g., Crude extract, High boiling lipids) Start->MatrixCheck IL_Path Select Ionic Liquid Column (SLB-IL111) MatrixCheck->IL_Path Yes Cyano_Path Select Biscyanopropyl Column (DB-23 / BPX-70) MatrixCheck->Cyano_Path No IL_Reason High thermal stability Extreme Polarity IL_Path->IL_Reason RunGC Run GC Protocol (Slow ramp 160-200°C) IL_Path->RunGC Cyano_Reason Industry Standard for Geometric Isomers Cyano_Path->Cyano_Reason Cyano_Path->RunGC CheckElution Analyze Elution Order RunGC->CheckElution Result Identification: 1st Peak = (E)-Isomer 2nd Peak = (Z)-Isomer CheckElution->Result Polar Phase Rule

Caption: Decision tree for selecting the optimal stationary phase based on sample complexity and required resolution.

Molecular Interaction Mechanism

Understanding why the separation occurs ensures the researcher can troubleshoot retention time shifts.

Mechanism Phase Stationary Phase (Cyanopropyl) High Dipole Density Electron Acceptor E_Isomer E_Isomer Phase->E_Isomer Weak Dipole Z_Isomer Z_Isomer Phase->Z_Isomer Strong Pi-Complex

Caption: Mechanistic difference in interaction. The Z-isomer's exposed pi-electrons interact more strongly with the polar phase.

References

  • Millar, J. G., & Haynes, K. F. (1998). Methods in Chemical Ecology: Chemical Methods. Springer. (Detailed protocols on pheromone isolation and geometric isomer separation).

  • Restek Corporation. (2020). FAMEs Analysis: A Guide to Column Selection. (Definitive guide on using biscyanopropyl phases for cis/trans fatty acid derivatives).

  • Supelco/Sigma-Aldrich. (2013). Ionic Liquid GC Columns: Introduction to the Technology. (Data on SLB-IL111 selectivity for geometric isomers).

  • Löfstedt, C., et al. (2016). "Pheromone biosynthesis in the diamondback moth, Plutella xylostella." Journal of Chemical Ecology. (Context for 11-16:Ac and 10-16:Ac isomer analysis).

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of (Z)-10-Hexadecenyl Acetate (Z10-16:Ac)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Positional Isomers

In the intricate world of chemical ecology and drug development, the precise structural elucidation of bioactive molecules is paramount. (Z)-10-hexadecenyl acetate (Z10-16:Ac), a common insect pheromone component, and its isomers represent a classic analytical challenge. While these molecules share the same elemental composition, the position of the carbon-carbon double bond dictates their biological activity. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for their identification.[1] This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of Z10-16:Ac, comparing it with its saturated analogue and a key positional isomer to highlight the subtle yet critical differences in their mass spectra.

Predicted Mass Spectrometry Fragmentation of (Z)-10-Hexadecenyl Acetate

Under standard 70 eV electron ionization, Z10-16:Ac (molar mass: 282.46 g/mol ) is expected to produce a variety of fragment ions. While the molecular ion ([M]⁺˙ at m/z 282) may be of low abundance or even absent, its fragmentation pattern provides a wealth of structural information.[2]

The fragmentation of these long-chain acetates is primarily driven by two key mechanisms: the loss of the acetate group and cleavages along the hydrocarbon chain.[3]

A significant fragmentation pathway for acetate esters of long-chain alcohols is the elimination of an acetic acid molecule (60 Da) via a McLafferty-type rearrangement, leading to the formation of a hexadecene radical cation. This would result in a prominent ion at m/z 222 ([M-60]⁺˙).[4]

Further fragmentation of the long hydrocarbon chain is expected, leading to a series of characteristic alkyl and alkenyl fragment ions, typically separated by 14 mass units (a CH₂ group).[2] However, unlike saturated esters, the double bond in Z10-16:Ac can influence the relative abundance of these fragments.

Comparative Fragmentation Analysis

To truly understand the fragmentation pattern of Z10-16:Ac, it is essential to compare it with structurally similar compounds. Here, we will consider its saturated counterpart, hexadecyl acetate, and a positional isomer, (Z)-11-hexadecenyl acetate.

Z10-16:Ac vs. Hexadecyl Acetate (Saturated Analogue)

The most striking difference between the mass spectra of an unsaturated and a saturated long-chain acetate is the presence and intensity of the [M-60]⁺˙ ion. For hexadecyl acetate (molar mass: 284.48 g/mol ), the elimination of acetic acid is also a key fragmentation pathway, leading to a peak at m/z 224.[5] However, the fragmentation of the saturated alkyl chain in hexadecyl acetate typically results in a more regular pattern of CₙH₂ₙ₊₁⁺ and CₙH₂ₙ⁺ ions, with prominent peaks at m/z 43, 57, 71, and 85, corresponding to stable secondary carbocations.[6] In contrast, the double bond in Z10-16:Ac can lead to the formation of resonance-stabilized allylic cations, potentially altering the relative intensities of the fragment ions in the C₄ to C₇ region of the spectrum.

Z10-16:Ac vs. (Z)-11-Hexadecenyl Acetate (Positional Isomer)

Differentiating positional isomers like Z10-16:Ac and (Z)-11-hexadecenyl acetate based solely on their EI mass spectra is challenging, as they often produce very similar fragmentation patterns.[4] Both are expected to show a significant peak at m/z 222 due to the loss of acetic acid. The subtle differences lie in the relative abundances of the fragment ions resulting from cleavage at or near the double bond. For instance, cleavage allylic to the double bond is a favored process. For Z10-16:Ac, this would lead to characteristic fragments resulting from cleavage at the C₈-C₉ and C₁₁-C₁₂ bonds. For (Z)-11-hexadecenyl acetate, the corresponding allylic cleavages would occur at the C₉-C₁₀ and C₁₂-C₁₃ bonds. These subtle differences in fragmentation can sometimes be discerned through careful comparison of the spectra, although chromatographic separation remains the primary method for distinguishing these isomers.[4]

CompoundMolar Mass ( g/mol )Key Fragment Ions (m/z) and Interpretation
(Z)-10-Hexadecenyl Acetate (Z10-16:Ac) 282.46222 : [M-CH₃COOH]⁺˙, 61 : [CH₃COOH₂]⁺, 43 : [CH₃CO]⁺
Hexadecyl Acetate 284.48224 : [M-CH₃COOH]⁺˙, 61 : [CH₃COOH₂]⁺, 43 : [CH₃CO]⁺
(Z)-11-Hexadecenyl Acetate 282.46222 : [M-CH₃COOH]⁺˙, 61 : [CH₃COOH₂]⁺, 43 : [CH₃CO]⁺

Key Fragmentation Pathways

The fragmentation of long-chain acetate esters under electron ionization is a well-understood process. The following diagrams illustrate the primary fragmentation mechanisms.

Fragmentation of the Acetate Moiety M [R-O-C(O)CH₃]⁺˙ Molecular Ion F2 R⁺˙ + CH₃COOH [M-60]⁺˙ M->F2 Loss of Acetic Acid F3 [CH₃CO]⁺ m/z 43 M->F3 α-cleavage F4 [CH₃COOH₂]⁺ m/z 61 M->F4 H-rearrangement F1 [R-O=C(OH)CH₂]⁺˙ McLafferty Rearrangement [M-C₁₄H₂₈]⁺˙

Caption: Primary fragmentation pathways of the acetate functional group.

Hydrocarbon Chain Fragmentation HC [C₁₆H₃₁]⁺˙ Alkene Radical Cation (from loss of Acetic Acid) Frags [CₙH₂ₙ]⁺˙ and [CₙH₂ₙ₊₁]⁺ Series of Alkyl and Alkenyl Fragments HC->Frags Sequential loss of CₙH₂ₙ₊₁

Caption: Fragmentation of the long hydrocarbon chain.

Experimental Protocols

Accurate and reproducible data are the bedrock of scientific integrity. The following is a typical Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of Z10-16:Ac and related compounds.[1]

Sample Preparation
  • Standard Preparation : Prepare a stock solution of Z10-16:Ac and its comparison standards (hexadecyl acetate, (Z)-11-hexadecenyl acetate) in high-purity hexane at a concentration of 1 mg/mL.

  • Serial Dilutions : Create a series of working standards by serially diluting the stock solution with hexane to concentrations ranging from 1 ng/µL to 100 ng/µL.

  • Sample Extraction (from biological matrix) : For pheromone gland analysis, dissect the gland and extract with a small volume (e.g., 20-50 µL) of hexane. Alternatively, use Solid Phase Microextraction (SPME) for headspace analysis of volatile components.[1]

GC-MS Analysis
  • Gas Chromatograph : Agilent 7890B or equivalent.

  • Mass Spectrometer : Agilent 5977A or equivalent.

  • Column : A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for general screening. For better separation of isomers, a more polar column like a DB-23 may be required.[4]

  • Injector :

    • Temperature: 250 °C

    • Mode: Splitless

    • Injection Volume: 1 µL

  • Oven Temperature Program :

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Parameters :

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

GC-MS Analysis Workflow Sample Sample Preparation (Standards or Extract) Inject GC Injection Sample->Inject GC Chromatographic Separation (Capillary Column) Inject->GC Ionize Electron Ionization (70 eV) GC->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Detect Detection Analyze->Detect Data Data Acquisition and Analysis Detect->Data

Caption: A typical workflow for the GC-MS analysis of long-chain acetate esters.

Conclusion

The mass spectrometry fragmentation of (Z)-10-hexadecenyl acetate is characteristic of long-chain unsaturated acetate esters, with the loss of acetic acid (m/z 222) being a key diagnostic feature. While its overall fragmentation pattern is very similar to its positional isomers, careful analysis of the relative abundances of fragment ions, coupled with high-resolution chromatographic separation, can allow for its unambiguous identification. Comparison with its saturated analogue, hexadecyl acetate, clearly demonstrates the influence of the double bond on the fragmentation process. The protocols and data presented in this guide provide a solid foundation for researchers undertaking the analysis of these and other structurally related compounds.

References

  • BenchChem. (2025). Application Note: GC-MS Analysis of Pheromone Gland Extracts. BenchChem.
  • Chemistry LibreTexts. (2023, August 29).
  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
  • Ghosh, S., et al. (2024). Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry. STAR Protocols, 5(3), 103293.
  • MSU Chemistry. (n.d.). Mass Spectrometry.
  • NIST. (n.d.).
  • NIST. (n.d.).
  • NIST. (n.d.).
  • Ravotti, R., Fellmann, O., Lardon, N., & Worlitschek, J. (2021). Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. Molecules, 26(22), 6983.
  • Seol, K. Y., et al. (1991). 10,12,14-Hexadecatrienyl Acetate: Sex Pheromone of the Mulberry Pyralid, Glyphodes pyloalis Walker. Agricultural and Biological Chemistry, 55(9), 2415-2418.
  • Whitman College. (n.d.). GCMS Section 6.
  • Wikipedia. (2023, December 2). McLafferty rearrangement.
  • Yuan, G., Horiike, M., Kim, C.-S., & Hirano, C. (2000). Mass spectrometric identification of double bond positional isomers of hexadecenyl acetate without chemical derivatization. Bioscience, Biotechnology, and Biochemistry, 64(6), 1176-1182.
  • eGyanKosh. (n.d.).

Sources

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